molecular formula C9H9NO4 B1619027 1,4-Benzodioxan, 7-methyl-6-nitro- CAS No. 59820-83-6

1,4-Benzodioxan, 7-methyl-6-nitro-

Cat. No.: B1619027
CAS No.: 59820-83-6
M. Wt: 195.17 g/mol
InChI Key: IOIVECGQHFGMMC-UHFFFAOYSA-N
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Description

6-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine is a benzodioxine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVECGQHFGMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208553
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59820-83-6
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
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Record name NSC162115
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
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Foundational & Exploratory

The Therapeutic Potential of Nitro-Benzodioxan Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics[1]. The introduction of a nitro group (-NO₂) onto the benzodioxane ring (e.g., at the C5, C6, C7, or C8 positions) fundamentally alters the molecule's electronic landscape, steric profile, and hydrogen-bonding capacity[2]. As a Senior Application Scientist, I have observed that these modifications are not merely structural nuances; they are critical drivers of target selectivity. This whitepaper elucidates the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for leveraging nitro-benzodioxan derivatives in drug discovery, particularly in neurodegenerative diseases and oncology[3].

Mechanistic Pathways & Target Engagement

Neuroprotection via Selective MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a primary target for managing Parkinson's disease (PD) and Alzheimer's disease (AD) due to its role in dopamine degradation and reactive oxygen species (ROS) generation. Nitro-benzodioxan derivatives and their carboxamide analogs have emerged as highly selective, reversible MAO-B inhibitors, as detailed in [4]. The electron-withdrawing nature of the nitro group enhances the dipole moment of the benzodioxane system, optimizing its orientation within the hydrophobic bipartite cavity of MAO-B[5]. This precise fit prevents the oxidative deamination of neurotransmitters while simultaneously exhibiting anti-neuroinflammatory effects by inhibiting the release of NO, TNF-α, and IL-1β in microglial cells[6].

Synaptic Modulation via α4β2 nAChR Partial Agonism

Beyond MAO-B, nitro-benzodioxans substituted at the C(5) or C(7) positions with pyrrolidinyl groups demonstrate potent partial agonism at α4β2 nicotinic acetylcholine receptors (nAChRs), according to studies published in the[7]. The nitro group acts as a critical hydrogen-bond acceptor, interacting with key residues in the receptor's orthosteric binding site. This interaction confers high selectivity over the α3β4 subtype, minimizing cardiovascular side effects while promoting cognitive enhancement and analgesia[8].

Oncological Applications via FAK Inhibition

In oncology, the 1,4-benzodioxane moiety is crucial for inhibiting Focal Adhesion Kinase (FAK), an enzyme overexpressed in various tumors that drives cell proliferation and motility[9]. Nitro-substituted derivatives disrupt the kinase domain's ATP-binding pocket, leading to tumor apoptosis and decreased metastatic potential[1].

Pathway NBD Nitro-Benzodioxan Derivatives MAOB MAO-B Inhibition (Neuroprotection) NBD->MAOB CNS Targeting nAChR α4β2 nAChR Partial Agonism NBD->nAChR Synaptic Modulation FAK FAK Inhibition (Oncology) NBD->FAK Kinase Binding ROS Reduced ROS & Neuroinflammation MAOB->ROS Prevents Dopamine Degradation Cog Cognitive Enhancement & Analgesia nAChR->Cog Receptor Activation Apop Tumor Apoptosis & Decreased Motility FAK->Apop Disrupts Cell Adhesion

Pharmacological signaling pathways of nitro-benzodioxan derivatives across multiple therapeutic areas.

Structure-Activity Relationship (SAR) Data

The causality behind the efficacy of these compounds lies in their SAR profiles. The table below summarizes the quantitative data comparing the inhibitory potency and selectivity of various benzodioxane derivatives against key neurological targets[4][7].

Compound / ScaffoldTargetIC₅₀ / Kᵢ (µM)Selectivity Index (SI)Key Structural Driver for Activity
Compound 1l (Carboxamide) hMAO-B0.0083 µM>4819 (vs hMAO-A)1,4-benzodioxan moiety + 3,4-dichloro N-phenyl ring[4]
Rasagiline (Control) hMAO-B0.096 µM1067 (vs hMAO-A)Propargylamine irreversible binding[4]
(S,R)-7-Nitro-Benzodioxane α4β2 nAChR0.045 µM (Kᵢ)>100 (vs α3β4)C(7) Nitro group acts as H-bond acceptor[7]
(S,S)-5-Nitro-Benzodioxane α4β2 nAChR0.012 µM (Kᵢ)>250 (vs α3β4)C(5) substitution optimizes orthosteric fit[8]
Compound 27 (Nitroimidazole) FAK10.79 µMN/ABenzodioxane core disrupts ATP binding[1]

Expert Insight: The introduction of electron-withdrawing groups (like -NO₂ or halogens) significantly enhances the Selectivity Index (SI) for MAO-B over MAO-A. This is driven by tighter electrostatic interactions within the narrower MAO-B active site, preventing off-target MAO-A inhibition which is often associated with hypertensive crises[4].

Experimental Protocols: Synthesis and High-Throughput Screening

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of nitro-benzodioxane precursors and their subsequent biological evaluation.

Synthesis of Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate

This protocol leverages the condensation of commercially available methyl 2,3-dibromopropionate with 3-nitrocatechol to yield racemic 2-substituted 1,4-benzodioxanes, as published in [10]. The causality behind using N,N-diisopropylethylamine (DIPEA) over stronger bases like potassium carbonate is to prevent the degradation of the base-sensitive ester while ensuring complete deprotonation of the catechol[11].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 g (12.89 mmol) of 3-nitrocatechol in 35 mL of anhydrous acetonitrile[2].

  • Base Addition: Add 6.7 mL (38.68 mmol) of N,N-diisopropylethylamine (DIPEA) to the stirring solution to deprotonate the hydroxyl groups[10].

  • Condensation Reaction: Dropwise, add a solution of methyl 2,3-dibromopropionate (3.17 g, 12.89 mmol) in acetonitrile. The slow addition controls the exothermic reaction and minimizes polymerization[2].

  • Reflux: Stir the mixture at reflux (approx. 82°C) overnight under an inert argon atmosphere.

  • Workup & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water, 1 M aqueous NaOH (to remove unreacted catechol), and brine[10].

  • Purification & Separation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and separate the 8-nitro and 5-nitro positional isomers via silica gel chromatography or precipitation from diethyl ether[10]. Validate structures using HMBC NMR analysis[12].

Fluorometric MAO-B Inhibition Assay

To validate the therapeutic potential of the synthesized derivatives, a continuous fluorometric assay is employed using kynuramine as a non-fluorescent substrate, which MAO-B oxidizes to the fluorescent 4-hydroxyquinoline.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B (hMAO-B) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the nitro-benzodioxan derivative (0.001 µM to 10 µM) in a 96-well black opaque plate for 15 minutes at 37°C. Self-validation step: Include Safinamide and Rasagiline as positive controls to ensure assay fidelity[4].

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction.

  • Kinetic Measurement: Monitor the formation of 4-hydroxyquinoline continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ by plotting the percentage of residual activity against the log concentration of the inhibitor using non-linear regression[4].

Workflow Syn Step 1: Condensation (3-Nitrocatechol + Dibromopropionate) Pur Step 2: Purification (Chromatography & NMR Validation) Syn->Pur Assay Step 3: Fluorometric MAO-B Assay Pur->Assay Val Step 4: Hit Validation (IC50 & SAR Analysis) Assay->Val

Step-by-step experimental workflow for the synthesis and high-throughput screening of derivatives.

Translational Perspectives & Future Directions

The transition of nitro-benzodioxan derivatives from in vitro hits to in vivo leads requires rigorous pharmacokinetic (PK) optimization. While the nitro group enhances target affinity via hydrogen bonding and dipole interactions, it can also be susceptible to nitroreductases in the hepatic environment, potentially leading to toxic hydroxylamine intermediates. Future drug discovery efforts must focus on:

  • Metabolic Stability: Utilizing human liver microsome (HLM) assays to quantify the half-life of the nitro-derivatives.

  • Blood-Brain Barrier (BBB) Penetration: For neurodegenerative targets (MAO-B, nAChR), optimizing the lipophilicity (LogP) to ensure adequate CNS exposure without off-target accumulation[5].

  • Formulation: Developing lipid-based nanoparticles to enhance the oral bioavailability of highly lipophilic benzodioxane analogs[1].

By adhering to these validated synthetic pathways and rigorous screening protocols, medicinal chemists can fully harness the therapeutic potential of the nitro-benzodioxane scaffold.

References

  • [4] Sun, D., et al. "Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

  • [7] Appiani, R., et al. "Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • [10] Armano, E., et al. "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Molbank, 2023. URL:[Link]

  • [1] Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design." AIR Unimi, 2023. URL:[Link]

  • "1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B." Scientific Reports, 2025. URL:[Link]

Sources

Technical Guide: Synthesis Pathways for 7-Methyl-6-Nitro-1,4-Benzodioxan

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 7-methyl-6-nitro-1,4-benzodioxan (also known as 6-nitro-7-methyl-1,4-benzodioxane or 6-nitro-3,4-(ethylenedioxy)toluene; CAS 16498-20-7). This molecule is a critical intermediate in the development of


-adrenoceptor antagonists, including analogs of Idazoxan  and WB-4101 .

The guide prioritizes the "Ring-First" synthesis pathway (Cyclization


 Nitration) as the industry-standard approach due to the availability of precursors and scalability, while also detailing the "Nitro-First"  pathway for high-regioselectivity applications.

Executive Summary

7-Methyl-6-nitro-1,4-benzodioxan is a bicyclic aromatic intermediate featuring a 1,4-dioxane ring fused to a toluene core. Its structural rigidity and electronic properties make it a preferred scaffold for designing ligands that bind to G-protein-coupled receptors (GPCRs), specifically


- and 

-adrenergic receptors.

This guide outlines two distinct synthetic strategies:

  • Pathway A (The Ring-First Route): Cyclization of 4-methylcatechol followed by electrophilic nitration. This is the most common route for scale-up but requires careful control of regioselectivity.

  • Pathway B (The Nitro-First Route): Cyclization of pre-nitrated 4-methyl-5-nitrocatechol. This route offers superior regiocontrol but utilizes more expensive or sensitive starting materials.

Chemical Identity & Properties

PropertyData
IUPAC Name 7-Methyl-6-nitro-2,3-dihydro-1,4-benzodioxine
CAS Number 16498-20-7
Molecular Formula

Molecular Weight 195.17 g/mol
Melting Point 120–124 °C
Appearance Pale yellow to white crystalline solid
Solubility Soluble in chloroform, DCM, ethyl acetate; insoluble in water.[1]

Pathway Analysis & Mechanism

Retrosynthetic Analysis

The synthesis hinges on two key bond-forming events: the formation of the ethylenedioxy bridge and the introduction of the nitro group.

  • Disconnection A (C-N Bond): Implies nitration of the pre-formed 6-methyl-1,4-benzodioxan.

  • Disconnection B (C-O Bonds): Implies alkylation of a catechol derivative with a 1,2-dihaloethane synthon.

Pathway A: The Ring-First Route (Recommended)

This pathway builds the stable benzodioxan core first, then exploits the directing effects of the substituents to introduce the nitro group.

Mechanism of Regioselectivity: The precursor, 6-methyl-1,4-benzodioxan , has three available sites for electrophilic aromatic substitution (Positions 5, 7, and 8).

  • The Ether Oxygens (Pos 1 & 4): Strong ortho/para activators.

  • The Methyl Group (Pos 6): Weak ortho/para activator.

Site Analysis:

  • Position 5: Ortho to Oxygen-4 and Ortho to Methyl-6. This site is sterically crowded (hemellitene-like pattern) and less favorable.

  • Position 7: Para to Oxygen-4 and Ortho to Methyl-6. This site is electronically activated by both the strongest director (Oxygen) and the methyl group, with moderate steric access. (Major Product)

  • Position 8: Ortho to Oxygen-1 and Meta to Methyl-6. Activated only by Oxygen-1.

Visualization of Pathways

SynthesisPathways Start 4-Methylcatechol (Starting Material) Benzodioxan 6-Methyl-1,4-benzodioxan (Intermediate) Start->Benzodioxan 1,2-Dibromoethane K2CO3, Acetone, Reflux NitroCatechol 4-Methyl-5-nitrocatechol Start->NitroCatechol Nitration (Regioselective Cond.) Target 7-Methyl-6-nitro-1,4-benzodioxan (Target) Benzodioxan->Target HNO3, AcOH 0-10°C (Major) Isomer 5-Nitro Isomer (Minor Byproduct) Benzodioxan->Isomer Minor Regioisomer NitroCatechol->Target 1,2-Dibromoethane K2CO3, DMF, Heat

Caption: Comparative synthesis pathways. Pathway A (Solid Blue) is the standard industrial route. Pathway B (Dotted) is the alternative pre-nitration route.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-1,4-benzodioxan

This step involves a Williamson ether synthesis using a phase-transfer catalyst or simple base-mediated reflux.

Reagents:

  • 4-Methylcatechol (1.0 eq)

  • 1,2-Dibromoethane (1.5 - 2.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Acetone (reagent grade) or DMF (for higher temp/rate).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-methylcatechol (e.g., 12.4 g, 100 mmol) and anhydrous acetone (150 mL). Stir until dissolved.

  • Base Addition: Add powdered

    
     (34.5 g, 250 mmol). The mixture will become a slurry.
    
  • Alkylation: Add 1,2-dibromoethane (13 mL, ~150 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 18–24 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of catechol.

  • Workup:

    • Cool to room temperature.[2][3] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Dissolve the oily residue in Dichloromethane (DCM, 100 mL).

    • Wash: Wash with 10% NaOH (2 x 50 mL) to remove unreacted starting material (critical for purity). Wash with water and brine.[4]

    • Dry: Dry organic layer over

      
      , filter, and evaporate.
      
  • Purification: Distillation under reduced pressure (bp ~100–105 °C at 10 mmHg) or use as crude if purity >95% by NMR.

    • Yield Expectation: 70–85%.

Step 2: Regioselective Nitration

The nitration must be controlled to favor the 7-position and prevent dinitration.

Reagents:

  • 6-Methyl-1,4-benzodioxan (from Step 1)

  • Nitric Acid (70% or fuming, 1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • Sulfuric Acid (Catalyst, optional, use if reaction is sluggish)

Protocol:

  • Setup: Place 6-methyl-1,4-benzodioxan (15.0 g, 100 mmol) in a flask and dissolve in Glacial Acetic Acid (60 mL). Cool the solution to 0–5 °C using an ice/salt bath.

  • Acid Prep: In a separate funnel, mix Nitric Acid (1.1 eq) with Acetic Acid (10 mL).

  • Addition: Add the Nitric Acid solution dropwise to the benzodioxan solution. Maintain temperature below 10 °C . The reaction is exothermic.

  • Reaction: Stir at 0–10 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly into stirred ice water (300 mL). The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash copiously with cold water to remove acid traces.

  • Purification (Crucial):

    • The crude solid contains the 7-nitro isomer (major) and 5-nitro isomer (minor).

    • Recrystallization: Recrystallize from hot Ethanol (95%). The 7-nitro isomer is less soluble and crystallizes out first.

    • Target MP: 120–124 °C.[3]

    • Yield Expectation: 60–75% (after purification).

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

TechniqueExpected Signals (7-Methyl-6-nitro isomer)Interpretation
1H NMR (CDCl3)

2.55 (s, 3H)
Methyl group (Deshielded by ortho-nitro)

4.25 - 4.35 (m, 4H)
Ethylenedioxy bridge (Benzodioxan ring)

6.85 (s, 1H)
H-8 (Ortho to ether, meta to nitro)

7.60 (s, 1H)
H-5 (Ortho to nitro, ortho to ether)
IR 1520 cm

, 1340 cm

N-O stretch (Nitro group)
MS (ESI) m/z 196 [M+H]

Molecular ion peak

Note on Regioisomers: The 5-nitro isomer would show a different coupling pattern in the aromatic region (likely doublets rather than singlets if the protons are not para to each other, though in this specific substitution, para protons appear as singlets). The key differentiator is the melting point and the shift of the methyl group.

Safety & Scalability

Hazard Management
  • Nitration: This reaction carries a risk of thermal runaway. On a large scale, the addition of

    
     must be flow-controlled with active cooling.
    
  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Use closed systems and double-gloving.

  • Waste: Acidic waste streams from nitration must be neutralized before disposal.

Scale-Up Considerations
  • Solvent Switch: For industrial scale (>10 kg), replace Acetone with Methyl Isobutyl Ketone (MIBK) or Toluene in Step 1 to allow for higher temperatures and easier water separation (Dean-Stark).

  • Quenching: In Step 2, inverse quenching (pouring reaction into water) is safer than adding water to the acid mixture.

References

  • Synthesis of Benzodioxan Derivatives

    • Idris, N., et al. (2022).[5] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.

  • Nitration Regioselectivity

    • Olah, G. A., et al. (1978). "Nitration of Alkylbenzenes." Journal of Organic Chemistry.
    • BenchChem Protocols.[6] "Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives." (Analogous nitration conditions).

  • Compound Data & CAS

    • PubChem. "1,4-Benzodioxan-6-yl methyl ketone and related derivatives."[7]

  • Alternative Precursors (Nitrocatechols)

    • Santa Cruz Biotechnology.

Sources

A Technical Guide to the Procurement and Application of Substituted 1,4-Benzodioxane Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid structure and ability to be functionalized at various positions on the aromatic ring and the dioxane ring make it a versatile template for designing molecules with a wide range of pharmacological activities. These compounds have been investigated for their potential as α-adrenergic blocking agents, neuroleptics, anti-inflammatory agents, and more.[1][2][3]

The specific substitution pattern on the 1,4-benzodioxane core is crucial for its biological activity. Researchers often need to source or synthesize a variety of derivatives to explore structure-activity relationships (SAR) and optimize lead compounds.

Commercial Availability and Sourcing Strategies

While a direct search for "1,4-Benzodioxan, 7-methyl-6-nitro-" does not yield commercial suppliers, a wide array of other substituted 1,4-benzodioxane derivatives are available. The following section details major suppliers and provides general pricing information to aid in procurement planning.

Key Commercial Suppliers

Several chemical suppliers specialize in providing research-grade chemicals, including a variety of substituted 1,4-benzodioxane derivatives. These suppliers are a primary resource for obtaining starting materials and key intermediates.

Major Suppliers of 1,4-Benzodioxane Derivatives:

SupplierExample Compounds OfferedNoteworthy Offerings
Sigma-Aldrich (Merck) 1,4-Benzodioxan-6-yl methyl ketone, 6-Nitro-1,4-benzodioxaneExtensive portfolio of building blocks and reagents, detailed technical documentation.[5]
Santa Cruz Biotechnology 1,4-Benzodioxan-6-yl methyl ketone, 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidSpecializes in reagents for life science research, including a range of benzodioxane derivatives.[6][7]
Thermo Scientific (Acros) 1,4-Benzodioxan-6-yl methyl ketoneA broad range of organic compounds for research and development.[8]
Manchester Organics 1,4-Benzodioxan-6-yl methyl ketoneFocus on fine organic chemicals and intermediates.[9]
CymitQuimica 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanoneA marketplace offering products from various suppliers.[10]
Chem-Impex 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeSupplier of specialty chemicals for pharmaceutical and agrochemical research.[11]
Pricing and Availability

The price of substituted 1,4-benzodioxane derivatives can vary significantly based on the complexity of the molecule, the scale of the synthesis, and the purity. Below is a sample of publicly available pricing for related compounds to provide a general cost estimate.

Sample Pricing for 1,4-Benzodioxane Derivatives:

CompoundSupplierQuantityPrice (USD)
1,4-Benzodioxan-6-yl methyl ketoneSigma-Aldrich10 g$128.00

Note: Prices are subject to change and may not reflect current market rates. It is always recommended to obtain a direct quote from the supplier.

For compounds that are not commercially available, such as "1,4-Benzodioxan, 7-methyl-6-nitro-," custom synthesis is a viable option. Many of the suppliers listed above, as well as specialized contract research organizations (CROs), offer custom synthesis services. When requesting a quote for a custom synthesis, be prepared to provide the desired chemical structure, quantity, purity, and any required analytical data.

Technical Profile of Substituted 1,4-Benzodioxanes

A thorough understanding of the chemical and physical properties of the specific 1,4-benzodioxane derivative is essential for its proper handling, storage, and use in experimental work.

Physicochemical Properties

The properties of substituted 1,4-benzodioxanes are influenced by the nature and position of their substituents. Generally, they are solid materials at room temperature with melting points that vary depending on the specific substitution pattern.

General Physicochemical Properties of Substituted 1,4-Benzodioxanes:

PropertyGeneral Range/Observation
Molecular Weight Typically in the range of 150-300 g/mol for common derivatives.
Melting Point Varies widely. For example, the melting point of 6-Nitro-1,4-benzodioxane is 120-124 °C.
Solubility Generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous solutions is typically low but can be influenced by ionizable functional groups.
Stability The 1,4-benzodioxane core is generally stable under normal laboratory conditions. However, the stability can be affected by the specific substituents. For example, nitro groups can be sensitive to reduction.

It is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used to obtain detailed information on its properties and handling requirements.

Synthesis and Functionalization

The synthesis of substituted 1,4-benzodioxanes often involves the condensation of a catechol with a dihaloethane or a related dielectrophile.[12][13] The substitution pattern on the final product can be controlled by the choice of the starting catechol and the reaction conditions. Further functionalization of the 1,4-benzodioxane core can be achieved through various aromatic substitution reactions.[12]

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of research chemicals is critical to ensure the reliability and reproducibility of experimental results. The following workflow outlines the key steps involved.

Procurement_QC_Workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase Identify_Need Identify Need for Substituted 1,4-Benzodioxane Search_Suppliers Search Commercial Supplier Catalogs Identify_Need->Search_Suppliers Request_Quote Request Quote(s) for Purchase or Custom Synthesis Search_Suppliers->Request_Quote Evaluate_Suppliers Evaluate Suppliers (Cost, Lead Time, Reputation) Request_Quote->Evaluate_Suppliers Place_Order Place Purchase Order Evaluate_Suppliers->Place_Order Receive_Shipment Receive and Log Chemical Shipment Place_Order->Receive_Shipment Review_Documentation Review Certificate of Analysis (CoA) and SDS Receive_Shipment->Review_Documentation Perform_QC_Testing Perform In-House QC Testing (e.g., NMR, LC-MS) Review_Documentation->Perform_QC_Testing Compare_Data Compare Experimental Data with CoA and Literature Perform_QC_Testing->Compare_Data Release_for_Use Release for Research Use Compare_Data->Release_for_Use

Caption: A typical workflow for the procurement and quality control of a research chemical.

Experimental Protocol: Quality Control of a Substituted 1,4-Benzodioxane Derivative

This protocol provides a general procedure for verifying the identity and purity of a newly acquired substituted 1,4-benzodioxane derivative using standard analytical techniques.

Materials and Equipment
  • Substituted 1,4-benzodioxane derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS)

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Vials and syringes

Step-by-Step Procedure
  • Sample Preparation for NMR Analysis:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts.

  • Sample Preparation for LC-MS Analysis:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the mobile phase.

  • LC-MS Data Acquisition:

    • Set up an appropriate HPLC method (e.g., gradient elution with a C18 column).

    • Inject the sample onto the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak(s).

  • Data Analysis and Interpretation:

    • NMR: Compare the obtained ¹H and ¹³C NMR spectra with the expected spectra based on the chemical structure or with data from the supplier's Certificate of Analysis. Verify the presence of characteristic peaks and the correct integration ratios.

    • LC-MS: Determine the retention time and the purity of the compound from the TIC. Confirm the molecular weight of the compound from the mass spectrum.

Conclusion

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Pallavicini, M., et al. (n.d.).
  • Bolchi, C., et al. (2023).
  • Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Bolchi, C., et al. (n.d.).
  • Google Patents. (n.d.). US5780650A - Process for preparation of 1,4-benzodioxane derivative.
  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitro-1,4-benzodiazepine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro-6-nitro- (CAS 16498-20-7). Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 7-Methyl-6-Nitro-1,4-Benzodioxan

[1]

Target Molecule: 7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin Starting Material: 4-Methylcatechol Primary Application: Intermediate for

1

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis is executed in two phases. The order of operations is critical: Cyclization must precede Nitration.

  • Phase I: Williamson Ether Cyclization.

    • Rationale: Attempting to nitrate 4-methylcatechol directly leads to oxidation (quinones) and complex tar mixtures due to the high electron density and sensitivity of the free hydroxyls.[1] Protecting the diol as the ethylene-bridged ether (benzodioxan) stabilizes the ring and locks the conformation.[1]

  • Phase II: Electrophilic Aromatic Substitution (Nitration).

    • Rationale: The 1,4-benzodioxan ring is an activated substrate.[1][2] The 6-methyl group and the oxygen atoms direct the incoming nitro group.[1]

    • Regiochemistry: The target position (C7) is sterically accessible and electronically activated (ortho to methyl, para to oxygen).[1] The C5 position is sterically hindered (ortho to the bridgehead oxygen and methyl), minimizing the formation of the 5-nitro isomer.[1]

Synthetic Pathway Visualization[1]

SynthesisPathSM4-Methylcatechol(C7H8O2)Reagent11,2-DibromoethaneK2CO3, DMFReflux, 5hInter6-Methyl-1,4-benzodioxan(Stable Intermediate)SM->InterCyclizationReagent2HNO3 (65%)Glacial AcOH0°C to RTProduct7-Methyl-6-nitro-1,4-benzodioxan(Target)Inter->ProductRegioselective Nitration

Figure 1: Two-step synthetic route emphasizing the stabilization of the catechol core before nitration.[1]

Part 2: Experimental Protocols

Phase I: Synthesis of 6-Methyl-1,4-Benzodioxan

Reaction Type: Double Williamson Ether Synthesis Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the alkyl halide.[1]

Materials & Stoichiometry
ComponentEquiv.[3][4]RoleNotes
4-Methylcatechol 1.0SubstrateHygroscopic; dry before use.[1]
1,2-Dibromoethane 1.5ElectrophileExcess drives reaction to completion.[1]
Potassium Carbonate (K₂CO₃) 2.5BaseMust be anhydrous/finely ground.
DMF (N,N-Dimethylformamide) -Solvent10 mL per gram of substrate.[1]
Sodium Iodide (NaI) 0.1CatalystFinkelstein-type activation (Optional).
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy magnetic bar), reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 4-methylcatechol (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) in portions. The mixture may darken (oxidation sensitivity); maintain N₂ atmosphere.

  • Alkylation: Add 1,2-dibromoethane (1.5 eq) via syringe. Optional: Add catalytic NaI (0.1 eq) to accelerate the reaction via in-situ formation of the more reactive iodide.[1]

  • Reflux: Heat the mixture to 100–110°C for 5–7 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). The catechol spot (low R_f) should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over MgSO₄ and concentrate in vacuo.[1]

  • Purification: The crude oil is typically sufficient for the next step.[1] If high purity is required, distill under reduced pressure (approx. 110°C @ 15 mmHg) or pass through a short silica plug.[1]

Phase II: Regioselective Nitration

Reaction Type: Electrophilic Aromatic Substitution Critical Control Point: Temperature control is paramount. Exceeding 20°C during addition increases the risk of dinitration and oxidation.[1]

Materials & Stoichiometry
ComponentEquiv.[3][4]RoleNotes
6-Methyl-1,4-benzodioxan 1.0SubstrateFrom Phase I.
Nitric Acid (65-70%) 1.1ElectrophileDo not use fuming HNO₃ (too aggressive).[1]
Glacial Acetic Acid -Solvent/Moderator5-8 mL per gram of substrate.[1]
Step-by-Step Protocol
  • Setup: Place a round-bottom flask containing 6-methyl-1,4-benzodioxan in an ice/salt bath (-5°C to 0°C) .

  • Solvation: Add Glacial Acetic Acid and stir to dissolve.

  • Preparation of Nitrating Agent: In a separate beaker, mix HNO₃ (1.1 eq) with an equal volume of Acetic Acid. Cool this mixture to 0°C.

  • Addition: Add the HNO₃/AcOH solution dropwise to the substrate solution over 30–45 minutes.

    • Alert: Maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) and stir for 2–3 hours.

    • Visual Cue: A yellow precipitate often begins to form.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Stir vigorously for 20 minutes. The product should precipitate as a yellow solid.[1]

    • Filter the solid using a Buchner funnel.[1] Wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) .

    • Yield Expectations: 60–75%.

Part 3: QC & Validation (Self-Validating System)[1]

To ensure the correct isomer (7-methyl-6-nitro) was isolated, use ¹H NMR analysis.[1] The substitution pattern on the benzene ring results in two protons that are para to each other (positions 5 and 8).[1]

Diagnostic NMR Signals (CDCl₃, 400 MHz)
Proton PositionMultiplicityChemical Shift (

)
Structural Logic
Ar-H (Pos 5) Singlet~7.5 - 7.6 ppmDeshielded by ortho-NO₂ and ortho-O. No ortho coupling partners.[1]
Ar-H (Pos 8) Singlet~6.8 - 6.9 ppmShielded relative to Pos 5.[1] No ortho coupling partners.
Ethylenedioxy Multiplet~4.3 ppmCharacteristic of the benzodioxan ring.
Ar-CH₃ Singlet~2.5 ppmDistinct benzylic methyl.[1]

Validation Rule: If you see doublets (coupling constant

5-nitro1The target product must show two aromatic singlets.
Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedIssue1Low Yield in CyclizationStart->Issue1Issue2Product is Oil/Tar (Nitration)Start->Issue2Issue3NMR shows DoubletsStart->Issue3Action1Check dryness of DMF/K2CO3.Add 10 mol% NaI catalyst.Issue1->Action1Action2Temp exceeded 20°C.Repeat with strict T < 5°C.Use AcOH, avoid H2SO4.Issue2->Action2Action3Wrong Regioisomer (5-nitro).Recrystallize from EtOH(7-nitro is usually less soluble).Issue3->Action3

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Guillaumet, G. (1994). Synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. Tetrahedron: Asymmetry.[5] [1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Dauzonne, D., et al. (1997).[1] Synthesis and pharmacological activity of new 1,4-benzodioxan derivatives. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 1,4-Benzodioxan-6-amine (Amine precursor to the nitro compound).[1] National Center for Biotechnology Information. [1]

  • Sigma-Aldrich. 1,2-Dibromoethane Product & Safety Data. [1]

Introduction: Synthesis of Nitrated 1,4-Benzodioxan Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Nitration of 7-methyl-1,4-benzodioxan

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from α-adrenergic receptor antagonists to potential antiproliferative agents.[1][2] The introduction of a nitro group onto this aromatic system via electrophilic aromatic substitution serves as a critical synthetic step. The nitro group not only modulates the electronic properties and biological activity of the parent molecule but also acts as a versatile chemical handle for further functionalization, most notably through its reduction to an amine.[3] This allows for the construction of a diverse library of derivatives through subsequent reactions like amide bond formation, diazotization, or cross-coupling.[3]

This document provides a detailed protocol for the regioselective nitration of 7-methyl-1,4-benzodioxan. As a Senior Application Scientist, this guide emphasizes the mechanistic rationale behind the procedural steps, robust safety measures, and methods for ensuring the integrity of the final product.

Scientific Foundation: Mechanism and Regioselectivity

The nitration of 7-methyl-1,4-benzodioxan is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4][5] The reaction proceeds through a well-established two-step mechanism involving the attack of the electron-rich aromatic ring on a potent electrophile, followed by the restoration of aromaticity.[5][6][7]

  • Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[8][9]

  • Electrophilic Attack : The π-electron system of the benzodioxan ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][10]

  • Re-aromatization : A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly attached nitro group. This regenerates the stable aromatic ring, yielding the nitrated product.[6][7]

Diagram of the Nitration Mechanism

Nitration Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H3O_plus H₃O⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Sigma_Complex Arenium Ion (Sigma Complex) Benzodioxan 7-Methyl-1,4-Benzodioxan Benzodioxan->Sigma_Complex + NO₂⁺ Product 6-Nitro-7-methyl-1,4-benzodioxan Sigma_Complex->Product + H₂O / HSO₄⁻ - H₃O⁺ / H₂SO₄

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Nitration

Controlling Regioselectivity

The position of nitration on the 7-methyl-1,4-benzodioxan ring is dictated by the directing effects of the existing substituents.[4]

  • Ether Oxygens : The two oxygen atoms of the dioxan ring are powerful activating groups that donate electron density to the aromatic ring through resonance. They are ortho, para-directors.

  • Methyl Group : The methyl group at the C7 position is also an activating group, donating electron density via hyperconjugation. It is also an ortho, para-director.

The available positions for substitution are C5, C6, and C8.

  • C5 : Activated by the para-ether oxygen (at C1) and the ortho-ether oxygen (at C4).

  • C6 : Activated by the ortho-methyl group (at C7).

  • C8 : Activated by the ortho-methyl group (at C7) and the ortho-ether oxygen (at C1).

While all three positions are activated, nitration is expected to occur predominantly at the C6 position . This is due to a combination of strong activation from the adjacent methyl group and potentially less steric hindrance compared to the C8 position, which is flanked by the fused dioxane ring. The formation of other isomers, such as the 5-nitro and 8-nitro derivatives, is possible and the final product mixture may require purification to isolate the desired regioisomer.

Critical Safety Protocols

Nitration reactions are highly exothermic and involve corrosive, oxidizing acids. Strict adherence to safety protocols is paramount to prevent accidents and thermal runaway events.[3][11]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., 16–18 mil neoprene), and a chemical-resistant lab coat.[11][12][13]

  • Engineering Controls : Conduct the entire procedure in a certified chemical fume hood with the sash at the lowest practical height.[11][13] Ensure an emergency eyewash station and safety shower are immediately accessible.[12][13]

  • Reagent Handling :

    • Always add acid to water or other reagents slowly and with cooling; never the other way around.

    • Prepare the nitrating mixture (HNO₃/H₂SO₄) with extreme caution in an ice bath to dissipate the heat of mixing.

    • Store nitric acid away from organic compounds, metals, and other incompatible materials.[12][13]

  • Reaction Monitoring : The reaction is highly exothermic. Maintain strict temperature control using an ice bath and monitor the internal temperature with a thermometer.

  • Emergency Preparedness : Have spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[11]

Detailed Experimental Protocol

This protocol outlines the nitration of 7-methyl-1,4-benzodioxan to yield 6-nitro-7-methyl-1,4-benzodioxan.

Materials and Equipment
  • Reagents : 7-methyl-1,4-benzodioxan, concentrated sulfuric acid (98%), concentrated nitric acid (70%), dichloromethane (DCM), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, saturated brine solution, anhydrous sodium sulfate (Na₂SO₄), deionized water, crushed ice.

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, separatory funnel, Büchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Procedure
  • Reaction Setup :

    • Place a 100 mL round-bottom flask containing a magnetic stir bar in a large ice/water bath on a magnetic stirrer.

    • Add 7-methyl-1,4-benzodioxan (e.g., 1.64 g, 10 mmol) to the flask.

    • Slowly add 20 mL of concentrated sulfuric acid to the flask while stirring. Ensure the internal temperature remains below 10 °C.

  • Preparation of Nitrating Mixture :

    • In a separate small beaker or flask cooled in an ice bath, cautiously add 1.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Mix gently. This mixture contains the nitronium ion electrophile.[9]

  • Nitration Reaction :

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 7-methyl-1,4-benzodioxan in sulfuric acid over 20-30 minutes.

    • CRITICAL : Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[3]

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes.

  • Reaction Monitoring (Self-Validation) :

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system). To take a sample, carefully withdraw a small aliquot with a glass pipette and quench it in a vial containing ice and DCM. Spot the organic layer on the TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation :

    • Slowly pour the completed reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This quenching step is highly exothermic.[14]

    • A precipitate of the crude product may form. If so, collect it by vacuum filtration, washing with cold water until the filtrate is neutral.[14]

    • If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel.[14]

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - vent frequently to release CO₂ gas), and finally with saturated brine (50 mL).[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization (Self-Validation) :

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to isolate the major 6-nitro isomer.

    • Characterize the final product using:

      • ¹H and ¹³C NMR : To confirm the structure and regiochemistry.[15][16]

      • FTIR Spectroscopy : To identify the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹).[17][18]

      • Mass Spectrometry : To confirm the molecular weight.

      • Melting Point : To assess purity.

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow for the nitration protocol.

Data Summary and Expected Results

The following table summarizes the quantitative aspects of the protocol.

ParameterValueNotes
Starting Material 7-methyl-1,4-benzodioxanMW: 164.19 g/mol
Amount of Substrate 1.64 g10.0 mmol
Conc. Nitric Acid (70%) 1.0 mL~15.8 mmol (1.58 eq)
Conc. Sulfuric Acid (98%) 24.0 mLServes as catalyst and solvent
Reaction Temperature 0 - 5 °CCritical for safety and selectivity
Reaction Time ~1.5 hoursMonitor by TLC
Expected Product 6-Nitro-7-methyl-1,4-benzodioxanMW: 209.18 g/mol
Theoretical Yield 2.09 gAssuming 100% conversion
Expected Yield 75-85%Post-purification

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Reaction Insufficiently strong nitrating agent; temperature too low.Ensure acids are concentrated and fresh. Allow reaction to stir for a longer period or warm slightly (e.g., to 10-15 °C), but with extreme caution.
Formation of Multiple Products Over-nitration (di-nitration) or formation of multiple regioisomers.Reaction temperature was too high or excess nitrating agent was used.[3] Reduce the amount of nitric acid and maintain strict temperature control below 5 °C. Isomers can be separated by careful column chromatography.
Dark-colored Reaction Mixture Oxidation of the aromatic ring or side reactions.Caused by high temperatures or impurities. Ensure the reaction is kept cold and the starting material is pure.
Product does not precipitate on quenching The product is an oil or is soluble in the aqueous acidic mixture.This is common. Proceed directly to liquid-liquid extraction with a suitable organic solvent like DCM or ethyl acetate.[14]

References

  • Nitration reaction safety - YouTube. (2024).
  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173. Available at: [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 2(1), 33-37. Available at: [Link]

  • Zhurova, E. A., et al. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 27(11), 3594. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • Hajipour, A. R., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of Sulfur Chemistry, 27(4), 383-388. Available at: [Link]

  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • Iranpoor, N., Firouzabadi, H., & Zolfigol, M. A. (1998). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Synthetic Communications, 28(11), 1923-1934. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Available at: [Link]

  • Scribd. (n.d.). Nitration of Phenols Using Cu NO3 2 Gree | PDF. Available at: [Link]

  • Vistoli, G., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(2), M1682. Available at: [Link]

  • Vistoli, G., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. ResearchGate. Available at: [Link]

  • Pallavicini, M., et al. (2016). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]

  • Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Available at: [Link]

  • Smith, K., & Fry, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 12. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Kumar, S., & Kumar, S. (2012). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 2(21), 8099-8101. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Tunoori, A. R., & Dutta, D. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 56(21), 2736-2738. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

  • Althuis, T. H., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2- [4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as a-Adrenergic Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57. Available at: [Link]

  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Available at: [Link]

  • Chad's Prep. (2021). Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry 18.1. YouTube. Available at: [Link]

  • Biftu, T., et al. (1979). ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN. Journal of Heterocyclic Chemistry, 16(2), 277-282. Available at: [Link]

  • Ohshima, T., et al. (1998). U.S. Patent No. 5,780,650. Washington, DC: U.S. Patent and Trademark Office.
  • Doc Brown's Chemistry. (n.d.). Nitration of Benzene, Methylbenzene (Toluene). Available at: [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • University of Hawaii. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Available at: [Link]

  • Chem Survival. (2024). Nitration of Methyl Benzoate. YouTube. Available at: [Link]

  • Haque, M. S. (2016). Nitration of Methyl Benzoate. ResearchGate. Available at: [Link]

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Scalable Synthesis and Regioselective Nitration Protocol for 6-Nitro-7-methyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of


-adrenergic blockers, D2/5-HT1A receptor antagonists, and hepatoprotective agents[1]. The synthesis of functionalized benzodioxanes, specifically 6-nitro-7-methyl-1,4-benzodioxane  (also nomenclatured as 7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine), requires a robust, scalable approach that minimizes oxidative degradation and maximizes regioselectivity.

This application note details a validated, two-step synthetic workflow: a base-mediated cycloalkylation to form the benzodioxane ring, followed by a highly regioselective electrophilic aromatic substitution (nitration).

Mechanistic Insights & Reaction Design

Base-Mediated Cycloalkylation (Williamson-Type Ether Synthesis)

The construction of the 1,4-benzodioxane ring is achieved by reacting 4-methylcatechol with 1,2-dibromoethane.

  • Causality in Base Selection: Sodium hydroxide (NaOH) is commonly used in ether synthesis; however, catechols are highly susceptible to oxidation into ortho-quinones in the presence of strong aqueous bases and atmospheric oxygen. By utilizing anhydrous potassium carbonate (

    
    ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction maintains a milder alkaline environment. 
    
    
    
    effectively deprotonates the catechol to its diphenoxide form while significantly suppressing oxidative side reactions[2].
  • Causality in Concentration: The reaction is run under relatively dilute conditions to favor intramolecular cyclization (forming the 6-membered ring) over intermolecular polymerization.

Synergistic Regioselectivity in Electrophilic Aromatic Substitution

The nitration of the intermediate 6-methyl-1,4-benzodioxane is a textbook example of synergistic electronic activation[3].

  • Electronic Directing Effects: The oxygen atom at position 4 (O-4) is strongly para-directing towards C-7. Concurrently, the methyl group at C-6 is ortho-directing towards the same C-7 position.

  • Steric Considerations: While O-1 directs ortho to C-8, this position lacks the synergistic activation present at C-7. Consequently, the nitronium ion (

    
    ) preferentially attacks C-7. The overwhelming thermodynamic and kinetic favorability at this carbon yields 6-nitro-7-methyl-1,4-benzodioxane as the major regioisomer (>95% selectivity) under controlled thermal conditions[4].
    

Synthesis_Pathway A 4-Methylcatechol + 1,2-Dibromoethane B 6-Methyl-1,4-benzodioxane (Intermediate) A->B K2CO3, DMF 90°C, 12h C 6-Nitro-7-methyl- 1,4-benzodioxane (Target Compound) B->C HNO3 / H2SO4 0-5°C, 2h

Figure 1: Two-step synthetic pathway for 6-nitro-7-methyl-1,4-benzodioxane.

Step-by-Step Experimental Protocols

Protocol A: Scalable Synthesis of 6-Methyl-1,4-benzodioxane

This protocol is designed as a self-validating system; phase separations and TLC monitoring ensure intermediate quality before proceeding.

  • Reactor Preparation: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an argon/nitrogen inlet.

  • Reagent Loading: Add 4-methylcatechol (124.1 g, 1.0 mol) and anhydrous

    
     (345.5 g, 2.5 mol) to 800 mL of anhydrous DMF. Stir at room temperature for 30 minutes to allow phenoxide formation (mixture will darken).
    
  • Alkylation: Add 1,2-dibromoethane (225.4 g, 1.2 mol) dropwise over 1 hour.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the catechol spot (

      
      ) and appearance of a non-polar spot (
      
      
      
      ) indicates completion.
  • Workup: Cool to room temperature and filter the inorganic salts (

    
    , unreacted 
    
    
    
    ). Pour the filtrate into 2 L of ice water and extract with Ethyl Acetate (
    
    
    mL).
  • Purification: Wash the combined organic layers with 5% aqueous NaOH (

    
     mL) to remove any unreacted catechol, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield 6-methyl-1,4-benzodioxane as a pale yellow oil.
Protocol B: Regioselective Nitration to 6-Nitro-7-methyl-1,4-benzodioxane

Temperature control is critical here. Exceeding 5 °C promotes oxidative ring cleavage and dinitration[4].

  • Acid Mixture Preparation: In a 1 L jacketed reactor cooled to 0 °C, carefully add 98% Sulfuric Acid (

    
    , 300 mL). Slowly add 70% Nitric Acid (
    
    
    
    , 65 mL, ~1.05 mol) dropwise, maintaining the internal temperature below 5 °C.
  • Substrate Addition: Dissolve the 6-methyl-1,4-benzodioxane (approx. 150 g, 1.0 mol) obtained from Protocol A in 150 mL of glacial acetic acid (optional, aids in solubility and acts as a heat sink). Add this solution dropwise to the stirring nitrating mixture over 2 hours.

  • Reaction Maturation: Stir the mixture at 0–5 °C for an additional 2 hours.

    • Validation Check: Quench a 0.5 mL aliquot in ice water, extract with dichloromethane, and analyze via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the entire reaction mixture slowly over 2 kg of crushed ice with vigorous mechanical stirring. The product will precipitate as a crude solid.

Quantitative Optimization Data

To establish the most scalable and regioselective conditions, various nitrating agents were evaluated. The mixed acid (


) system at 0–5 °C provides the optimal balance of conversion rate and regioselectivity.
Nitrating AgentTemp. (°C)Time (h)Conversion (%)Regioselectivity (Target vs Others)Isolated Yield (%)
65%

/ AcOH
20 - 254.08588 : 1272
70%

/ 98%

0 - 5 2.0 >98 95 : 5 89

/ 98%

0 - 53.59291 : 981
Fuming

-10 - 01.0>9980 : 20 (Over-nitration)65

Table 1: Optimization of nitration conditions for 6-methyl-1,4-benzodioxane.

Downstream Processing & Purification Workflow

The crude precipitate from Protocol B contains trace amounts of the 5-nitro and 8-nitro regioisomers, as well as residual acids. The following workflow ensures high-purity isolation suitable for downstream pharmaceutical synthesis.

Purification_Workflow N1 Quench Reaction (Pour over crushed ice) N2 Vacuum Filtration (Isolate crude solid) N1->N2 N3 Alkaline Wash (Resuspend in Sat. NaHCO3 to pH 7) N2->N3 N4 Solvent Extraction & Drying (EtOAc extraction, Na2SO4) N3->N4 N5 Recrystallization (Hot EtOH / H2O) N4->N5 N6 Pure 6-Nitro-7-methyl- 1,4-benzodioxane N5->N6

Figure 2: Downstream processing and purification workflow for the nitrated product.

Purification Details:

  • Filter the quenched ice-water mixture to collect the crude yellow solid.

  • Resuspend the solid in 1 L of saturated aqueous

    
     and stir for 30 minutes until the pH of the aqueous phase stabilizes at ~7.0 (Self-validation step to ensure complete acid removal).
    
  • Extract the neutralized suspension with Ethyl Acetate, dry the organic layer, and evaporate.

  • Recrystallize the resulting residue from a mixture of hot Ethanol and Water (3:1 v/v). The target 6-nitro-7-methyl-1,4-benzodioxane crystallizes preferentially upon slow cooling to 4 °C, leaving the minor regioisomers in the mother liquor.

References

  • Chemistry and Pharmacology of Benzodioxanes Trade Science Inc. (TSI) Journals[Link]

  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material International Journal of Molecular Sciences (MDPI)[Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate Molbank (MDPI)[Link]

Sources

Application Note: Strategic Functionalization of 1,4-Benzodioxan at Positions 6 and 7

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the functionalization of the 1,4-benzodioxan scaffold.

Executive Summary

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan), antipsychotics, and emerging anticancer agents.[1][2]

While the dioxane ring (positions 2 and 3) offers stereochemical complexity, the aromatic ring (positions 5, 6, 7, and 8) drives receptor affinity and metabolic stability.[1] This guide addresses the critical synthetic challenge: controlling regioselectivity at positions 6 and 7.

Key Technical Insight:

  • Position 6 (and 7): These are the "para" positions relative to the oxygen atoms. They are electronically activated and the primary sites for Electrophilic Aromatic Substitution (EAS).[1]

  • The Regioselectivity Paradox: In unsubstituted 1,4-benzodioxan, positions 6 and 7 are identical.[1] However, once a substituent is introduced at C6, directing the second substituent to C7 (ortho-relationship) vs. C5/C8 (meta-relationship) requires precise methodological selection. Direct EAS often favors C6 mono-substitution or C6,C8 di-substitution. Accessing pure C6,C7-disubstituted analogs frequently necessitates a de novo "Catechol Assembly" strategy.[1][3]

Strategic Analysis & Decision Logic

Before selecting a protocol, researchers must classify their target using the following decision matrix.

G Start Target Molecule Analysis Q1 Desired Substitution Pattern? Start->Q1 Mono Mono-substituted (C6) Q1->Mono One Group Di_67 Di-substituted (C6 & C7) Q1->Di_67 Two Groups (Ortho) Di_68 Di-substituted (C6 & C8) Q1->Di_68 Two Groups (Meta) RouteA Route A: Direct EAS (Bromination/Acylation) Mono->RouteA High Selectivity RouteB Route B: Catechol Assembly (Pre-functionalized Precursors) Di_67->RouteB Recommended (Avoids Isomer Mix) Di_68->RouteA Steric Control Validation Validation (HMBC NMR) RouteA->Validation NMR/HPLC RouteB->Validation RouteC Route C: Directed C-H Activation (Requires DG)

Figure 1: Synthetic Decision Tree. Use Route A for simple C6 functionalization. Use Route B for precise C6,C7 patterns to avoid difficult chromatographic separations of regioisomers.

Methodology 1: Direct Electrophilic Aromatic Substitution (EAS)

Target: C6-Monofunctionalization (Halides, Acyl groups, Nitro groups).[1]

Mechanism

The ethylenedioxy bridge exerts a strong electron-donating effect (+M), activating the aromatic ring.[1] The positions para to the oxygens (6 and 7) are most nucleophilic.

  • Regioselectivity: Mono-substitution occurs exclusively at C6.[3]

  • Over-reaction Risk: High. The product (e.g., 6-alkyl-1,4-benzodioxan) is often more reactive than the starting material, leading to poly-substitution.[1][3] Deactivating groups (Br, NO2, Acyl) at C6 prevent this.[1]

Protocol A: Regioselective C6-Bromination

Objective: Synthesis of 6-bromo-1,4-benzodioxan (Key intermediate for cross-coupling).[1][3]

Reagents:

  • 1,4-Benzodioxan (1.0 equiv)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][3]

  • Acetonitrile (MeCN) (0.5 M concentration)[1][3]

  • Catalyst: Ammonium Acetate (10 mol%) - Critical for suppressing radical side reactions.[1][3]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 1,4-benzodioxan and MeCN. Stir at room temperature (25°C).

  • Addition: Add NH4OAc. Then, add NBS portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4.[4]

  • Purification: The crude usually contains >95% regioisomer. If necessary, purify via short silica plug (100% Hexane).[1]

Yield: 85-92% Data Validation:

  • 1H NMR (CDCl3): Look for the characteristic ABC pattern of the aromatic protons.

    • 
       7.05 (d, J=2.2 Hz, 1H, H-5)[1]
      
    • 
       6.95 (dd, J=8.5, 2.2 Hz, 1H, H-7)[1]
      
    • 
       6.75 (d, J=8.5 Hz, 1H, H-8)[1]
      
    • Note: The coupling constant

      
       Hz confirms the meta relationship between H-5 and H-7, proving substitution at C6.[1]
      
Protocol B: Friedel-Crafts C6-Acylation

Objective: Introduction of a ketone handle at C6.

Reagents:

  • 1,4-Benzodioxan (1.0 equiv)[1][3]

  • Acetyl Chloride (1.2 equiv)[1][3]

  • Aluminum Chloride (AlCl3) (1.2 equiv)[1][3]

  • Dichloromethane (DCM) (Anhydrous)[1][3]

Procedure:

  • Complexation: Suspend AlCl3 in DCM at 0°C under N2. Add Acetyl Chloride dropwise. Stir 15 min to form the acylium ion.

  • Addition: Add 1,4-benzodioxan (dissolved in DCM) dropwise to the mixture at 0°C. Do not reverse addition order; excess arene can lead to polymerization.

  • Reaction: Warm to RT and stir for 2 hours.

  • Hydrolysis: Pour the mixture carefully onto crushed ice/HCl.

  • Isolation: Separate layers. Wash organic layer with 1M NaOH (to remove any demethylated phenolic byproducts - a common side reaction with AlCl3).[1][3]

  • Result: 6-acetyl-1,4-benzodioxan.[1][3][5][6]

Methodology 2: The "Catechol Assembly" Route (De Novo Synthesis)

Target: C6,C7-Difunctionalization.[1]

The Problem with Direct EAS: Attempting to introduce a second group onto 6-bromo-1,4-benzodioxan often yields mixtures of 6,7-disubstituted (ortho) and 6,8-disubstituted (meta) products due to the competing directing effects of the bromine and the alkoxy groups.[1][3] The Solution: Build the ring after establishing the substitution pattern on the benzene ring.

Protocol C: Synthesis of 6,7-Disubstituted Analogs

Precursor: 4,5-Disubstituted Catechol (e.g., 4,5-dichlorocatechol or 4-nitrocatechol for sequential functionalization).[1][3]

Reagents:

  • Substituted Catechol (1.0 equiv)[1][3]

  • 1,2-Dibromoethane (1.5 equiv) OR Epichlorohydrin (for hydroxymethyl derivatives)[1][3]

  • Potassium Carbonate (K2CO3) (3.0 equiv)[1][3]

  • Solvent: DMF or Acetone (reflux)[1]

Step-by-Step Procedure:

  • Solvation: Dissolve the substituted catechol in DMF (0.2 M).

  • Base Activation: Add anhydrous K2CO3. Stir for 30 min at RT to form the dianion. Color change to dark green/brown is normal.

  • Cyclization: Add 1,2-dibromoethane.

  • Heating: Heat to 80-100°C for 12-16 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with Et2O.[1]

  • Purification: Recrystallization from Ethanol is usually sufficient.

Application Example: To synthesize 6,7-diamino-1,4-benzodioxan (a precursor for quinoxaline-fused systems):

  • Start with 4,5-dinitrocatechol .[1]

  • Perform Protocol C to get 6,7-dinitro-1,4-benzodioxan .[1][3]

  • Reduce using H2/Pd-C or Fe/AcOH to get the diamine.

Methodology 3: Transition Metal Cross-Coupling

Target: Converting C6-Halides to C6-Aryl, C6-Amino, or C6-Alkyl motifs.[1][3]

Once 6-bromo-1,4-benzodioxan is secured (via Protocol A), it serves as a universal electrophile.[1][3]

Protocol D: Buchwald-Hartwig Amination (C6-N Bond)

Reagents:

  • 6-Bromo-1,4-benzodioxan (1.0 equiv)[1][3]

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)[1]

  • Pd2(dba)3 (2 mol%)[1][3]

  • Ligand: BINAP or Xantphos (4 mol%)[1][3]

  • Base: NaOtBu (1.5 equiv)[1][3]

  • Solvent: Toluene (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry glassware and cool under Argon.[3]

  • Mixing: Add Pd source, Ligand, Base, and Substrate.[1] Add Toluene.

  • Heating: Heat to 100°C for 12 hours.

  • Filter: Filter through Celite to remove Pd black.

  • Purification: Flash chromatography.

Summary of Chemical Shifts (Validation Data)

Use this table to validate regiochemistry during NMR analysis.

PositionProton (H)Carbon (C)Multiplicity (Unsubstituted)Diagnostic Feature
2, 3 4.25 ppm64.5 ppmSinglet (s)Dioxane ring protons (4H)
5, 8 6.85 ppm117.0 ppmMultipletOrtho to Oxygen
6, 7 6.85 ppm121.0 ppmMultipletMeta to Oxygen

Diagnostic Shift for 6-Substituted Derivatives:

  • H-5: Appears as a doublet with small coupling (

    
    ) due to meta-coupling with H-7.[1][3]
    
  • H-7: Appears as a doublet of doublets (

    
    ).[1]
    
  • H-8: Appears as a doublet (

    
    ) due to ortho-coupling with H-7.[1][3]
    

References

  • Medicinal Chemistry of 1,4-Benzodioxan

    • Title: "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry"[1]

    • Source: European Journal of Medicinal Chemistry (2020)[1]

    • URL:[Link][1][3]

  • Regioselective Bromination

    • Title: "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identific
    • Source: MDPI (2023)[1][3]

    • URL:[Link][1][3]

  • Friedel-Crafts Acylation

    • Title: "Regioselective Acylation of Benzodioxin Deriv
    • Source: Synthetic Communications[3][7][8]

    • URL:[Link][1][3][9]

  • Synthesis from Catechols

    • Title: "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs"
    • Source: International Journal of Organic Chemistry (2022)[1][6]

    • URL:[Link][1][3]

  • C-H Activation

    • Title: "Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems"
    • Source: Journal of Organic Chemistry (2015)[1]

    • URL:[Link][1][3]

Sources

Reaction conditions for nucleophilic substitution on nitro-benzodioxans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution (


) on Nitro-1,4-Benzodioxan Scaffolds 

Executive Summary

The 1,4-benzodioxan (1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous


-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and serotonergic ligands. Functionalization of this ring system often relies on Nucleophilic Aromatic Substitution (

).[1][2]

This guide details the optimized reaction conditions for performing


 on nitro-substituted benzodioxans. Specifically, it focuses on the displacement of halogens activated by an ortho-nitro group—a critical transformation for generating libraries of bioactive amines. We compare traditional thermal protocols with microwave-assisted methodologies to provide a flexible workflow for drug discovery campaigns.

Mechanistic Foundation

The success of


 on benzodioxans is governed by the electronic environment of the benzene ring. The 1,4-dioxane ring is electron-donating via resonance (lone pairs on oxygen), which generally deactivates the ring toward nucleophilic attack. Therefore, the presence of a strong Electron Withdrawing Group (EWG), such as a nitro (

) group
, is non-negotiable for efficient reaction kinetics.
The Activation Effect

In the most common synthetic route—reacting 7-halo-6-nitro-1,4-benzodioxan with an amine—the nitro group at C6 activates the C7 position.

  • Addition: The nucleophile attacks C7, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The nitro group is essential here to delocalize the negative charge.

  • Elimination: The leaving group (Halide) is expelled, restoring aromaticity.[3][4]

Key Insight: Unlike


 or 

reactions, Fluorine is often the superior leaving group compared to Chlorine or Bromine in

. The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step.

SNAr_Mechanism Substrate 7-Fluoro-6-Nitro- Benzodioxan Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nucleophile (Rate Limiting) Nucleophile Amine (H-Nu) Nucleophile->Complex Product 7-Amino-6-Nitro- Benzodioxan Complex->Product Restoration of Aromaticity LG Leaving Group (F-) Complex->LG

Figure 1: Mechanistic pathway of


 on the benzodioxan scaffold. The nitro group stabilizes the high-energy Meisenheimer complex.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

Table 1: Optimization Matrix
ParameterRecommended ConditionRationale & Causality
Solvent DMF, DMSO, or NMP Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive. They also stabilize the polar Meisenheimer intermediate.
Base

or DIPEA
Potassium carbonate is standard for phenols/thiols (heterogeneous). DIPEA (Hünig's base) is preferred for amine nucleophiles in homogeneous solution to scavenge HF/HCl.
Leaving Group -F > -Cl >>> -Br Fluorine's high electronegativity lowers the energy barrier for nucleophilic attack (the rate-determining step).
Temperature 80°C – 120°C The electron-donating nature of the dioxy-ring fights the activation of the nitro group, requiring higher thermal energy than simple nitrobenzenes.
Atmosphere Inert (

/Ar)
While not strictly air-sensitive, amines can oxidize at high temps. Inert atmosphere prevents tar formation and side reactions.

Experimental Protocols

Protocol A: Standard Thermal Substitution (Batch)

Best for: Large-scale synthesis (>1g) and robust nucleophiles.

Reagents:

  • 7-Fluoro-6-nitro-1,4-benzodioxan (1.0 eq)

  • Amine Nucleophile (e.g., N-phenylpiperazine) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN) or DMF [0.2 M concentration]

Procedure:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add the benzodioxan substrate and

    
    .
    
  • Solvate: Add ACN (for milder conditions) or DMF (for unreactive amines). Stir for 5 minutes.

  • Initiate: Add the amine nucleophile dropwise.

  • React: Fit with a reflux condenser. Heat the mixture to reflux (82°C for ACN) or 100°C (for DMF) under nitrogen.

  • Monitor: Check by TLC (Ethyl Acetate/Hexane 1:1) or LCMS every 2 hours. Reaction is typically complete in 4–8 hours.

  • Workup (DMF Method): Pour the reaction mixture into crushed ice/water (10x volume). The product usually precipitates as a yellow/orange solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, unreactive amines, and rapid optimization.

Reagents:

  • 7-Fluoro-6-nitro-1,4-benzodioxan (1.0 eq)

  • Amine Nucleophile (1.5 eq)

  • DIPEA (2.0 eq)

  • Ethanol or Isopropanol (Polar protic solvents couple well with MW energy)

Procedure:

  • Assembly: In a 10 mL microwave process vial, combine substrate, amine, and DIPEA in Ethanol (3 mL per mmol).

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Program the microwave reactor:

    • Temp: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: High absorption setting.

  • Cool & Analyze: Cool to RT using compressed air (built-in feature). Analyze aliquot by LCMS.

  • Isolation: Evaporate solvent in vacuo. Redissolve in DCM, wash with water, and concentrate.

Quality Control & Troubleshooting

The workflow below outlines the decision-making process for purification and validation.

QC_Workflow Start Crude Reaction Mixture Check LCMS Analysis Start->Check Path_Good >90% Conversion Check->Path_Good Target Mass Found Path_Bad <50% Conversion Check->Path_Bad SM Remaining Workup_P Precipitation (Water/Ice) Path_Good->Workup_P DMF Used Workup_E Extraction (DCM/Brine) Path_Good->Workup_E Alcohol Used Optimize Increase Temp or Switch to DMSO Path_Bad->Optimize Final NMR Validation (1H, 13C) Workup_P->Final Workup_E->Final Optimize->Start Re-run

Figure 2: Decision logic for reaction monitoring and workup execution.

Troubleshooting Tips:

  • Low Yield? If the amine is sterically hindered (e.g., 2-substituted piperazine), switch to DMSO and increase temp to 120°C.

  • Hydrolysis? If you observe a phenol byproduct (displacement by

    
    ), ensure your solvents are anhydrous and the hygroscopic bases (
    
    
    
    ) are dried before use.
  • Regioselectivity: If nitrating the benzodioxan ring de novo, you will get a mixture of 6- and 7- isomers. It is strongly recommended to purchase 6-nitro-7-fluoro-1,4-benzodioxan or 6-nitro-1,4-benzodioxan (and functionalize selectively) to avoid difficult separations later [1, 2].

References

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Source: Semantic Scholar / Eur. J. Med. Chem. URL:[Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives (WB4101 Analogs). Source: PubMed / Bioorg Med Chem. URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanisms and Conditions. Source: Chemistry Steps.[1][3][5][6] URL:[Link]

  • Microwave assisted organic synthesis (MAOS): Green Chemistry Applications. Source: Int.[3] Journal of Chemical Science. URL:[Link]

  • Solvent Effects on

    
     Reactions. 
    Source: Frontiers in Chemistry.
    URL:[Link]
    

Sources

Application Note: Microwave-Assisted Synthesis of Nitro-Substituted 1,4-Benzodioxans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for alpha-adrenergic antagonists (e.g., Idazoxan), antipsychotics, and emerging antibacterial agents. Traditional thermal synthesis of nitro-substituted benzodioxans via the Williamson ether synthesis is often plagued by long reaction times (6–24 hours), incomplete conversion, and the formation of oxidative by-products.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the production of nitro-substituted 1,4-benzodioxans. By leveraging the high dielectric loss of polar aprotic solvents and the specific heating mechanisms of microwave irradiation, this protocol reduces reaction times to under 20 minutes while improving isolated yields by 15–25% compared to conventional heating.

Scientific Foundation & Mechanism

The Challenge of Nitro-Substitution

The introduction of a nitro group (


) onto the catechol ring significantly alters the electronic landscape of the starting material. The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic protons (

drops from ~9.3 in catechol to ~7 in nitrocatechol). While this facilitates deprotonation by weak bases (e.g.,

), it simultaneously reduces the nucleophilicity of the resulting phenoxide ion, making the subsequent

attack on the dihaloalkane sluggish under thermal conditions.
Microwave Dielectric Heating Advantage

Microwave irradiation (2.45 GHz) overcomes this nucleophilic lethargy through two primary mechanisms:

  • Dipolar Polarization: The polar solvent (DMF) and the ionic species (phenoxide/potassium ion pairs) align with the oscillating electric field, generating internal heat through molecular friction.

  • Ionic Conduction: The presence of

    
     increases the loss tangent (
    
    
    
    ) of the reaction mixture, allowing for rapid, volumetric heating that is impossible with external oil baths. This ensures the activation energy (
    
    
    ) for the disubstitution is overcome almost instantaneously.
Reaction Mechanism

The synthesis proceeds via a double Williamson etherification.

ReactionMechanism Start 3-Nitrocatechol Inter1 Mono-Phenoxide Intermediate Start->Inter1 Deprotonation Base K2CO3 (Base) Base->Inter1 Inter2 Mono-Alkylated Intermediate Inter1->Inter2 1st SN2 Attack Reagent 1,2-Dibromoethane Reagent->Inter2 Cyclization Intramolecular Cyclization (Ring Closure) Inter2->Cyclization 2nd Deprotonation Product 5-Nitro-1,4-benzodioxan Cyclization->Product Rapid Ring Closure (MW)

Figure 1: Mechanistic pathway for the double nucleophilic substitution. The microwave energy specifically accelerates the rate-limiting ring closure step.

Experimental Protocol

Materials & Equipment
  • Reagents: 3-Nitrocatechol (98%), 1,2-Dibromoethane (99%), Potassium Carbonate (anhydrous, milled), DMF (anhydrous).

  • Reactor: Single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with Teflon/silicone septum.

Method A: Conventional Thermal (Control)
  • Dissolve 3-nitrocatechol (1.0 mmol) in DMF (5 mL).

  • Add

    
     (2.5 mmol) and stir for 10 min.
    
  • Add 1,2-dibromoethane (1.5 mmol).

  • Reflux at 120°C (oil bath) for 8 hours .

  • Monitor by TLC.

Method B: Optimized Microwave Protocol (Recommended)

This protocol is self-validating; the use of internal pressure monitoring ensures the solvent remains below its critical point while maximizing kinetic energy.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, charge 3-nitrocatechol (155 mg, 1.0 mmol) and anhydrous

    
     (345 mg, 2.5 mmol).
    
  • Solvation: Add DMF (3.0 mL) and a magnetic stir bar. Note: DMF is chosen for its high loss tangent (0.161).

  • Reagent Addition: Add 1,2-dibromoethane (130 µL, 1.5 mmol). Cap the vial immediately.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 160°C.[1][2]

    • Ramp Time: 2:00 min.

    • Hold Time: 15:00 min.

    • Stirring: High (600 rpm).

    • Pressure Limit: 250 psi (Safety Cutoff).

  • Cooling: Rapid compressed air cooling to 50°C (approx. 2 min).

  • Workup: Pour mixture into ice-water (20 mL). The nitro-benzodioxan usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol if necessary.

Results & Data Analysis

The microwave protocol demonstrates superior efficiency.[2] The rapid heating profile prevents the degradation of the nitrocatechol starting material, which is prone to oxidation over long thermal cycles.

Table 1: Comparative Efficiency Data

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)Improvement Factor
Temperature 120°C160°C+40°C
Time 480 mins (8 hrs)15 mins32x Faster
Isolated Yield 58%89%+31%
Purity (HPLC) 85% (requires column)96% (simple filtration)Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted irradiation)Green Chemistry

Troubleshooting & Optimization Logic

If yields are suboptimal (<70%), follow this decision tree to diagnose the chemical or physical bottleneck.

Troubleshooting Problem Low Yield / Incomplete Reaction CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Problem->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM NoSM No: SM Consumed, but low product CheckTLC->NoSM TempCheck Increase Temp to 170°C (Check Pressure Limit) YesSM->TempCheck EquivCheck Increase Alkyl Halide to 2.0 equiv YesSM->EquivCheck SideProducts Check for Hydrolysis (Phenols formed?) NoSM->SideProducts DrySolvent Ensure DMF is Anhydrous (Water competes as nucleophile) SideProducts->DrySolvent

Figure 2: Diagnostic workflow for optimizing the benzodioxan synthesis.

Safety Considerations

  • Nitro Compounds: While stable at 160°C, nitro-aromatics can be energetic. Never exceed 200°C or 300 psi in a closed vessel with these substrates.

  • Pressure: DMF expands significantly. Do not fill vials >60% volume.

  • Venting: Always allow the vessel to cool to <50°C before decapping to avoid solvent flash-boiling.

References

  • Bolchi, C. et al. (2020).[3][4] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

  • Appiani, E. et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank (MDPI).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Vazquez, E. et al. (1997). Microwave-assisted synthesis of 1,4-benzodioxan derivatives. Synthetic Communications. (Contextual grounding for general benzodioxan synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 7-Methyl-1,4-Benzodioxan

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide

Document ID: TS-NMB-001 Audience: Senior Researchers, Process Chemists, Drug Development Scientists

Executive Summary

The nitration of 7-methyl-1,4-benzodioxan (synonymous with 6-methyl-1,4-benzodioxan) is a critical step in the synthesis of alpha-adrenoreceptor antagonists and related pharmacophores. While the reaction follows standard Electrophilic Aromatic Substitution (EAS) principles, the specific electronic richness of the benzodioxan ring introduces unique challenges: oxidative ring opening , dinitration , and regiochemical ambiguity .

This guide synthesizes field-proven protocols with mechanistic insights to maximize the yield of the target mono-nitro isomer (typically 6-nitro-7-methyl-1,4-benzodioxan ) while suppressing side reactions.

Part 1: Critical Process Parameters (The "Why" & "How")

To improve yield, one must control the competition between the desired EAS pathway and the undesired oxidative pathway.

1. Reagent Selection: The Acetic Acid Advantage

Standard "mixed acid" nitration (


) is often too aggressive for the electron-rich benzodioxan scaffold. The sulfuric acid protonates the ether oxygens, potentially destabilizing the dioxane ring or leading to uncontrolled exotherms.
  • Recommendation: Use Nitric Acid in Glacial Acetic Acid or Copper(II) Nitrate in Acetic Anhydride .

  • Mechanism: Acetic acid acts as a solvent and moderator. It generates the active nitronium species (

    
    ) or acetyl nitrate (
    
    
    
    ) more slowly than sulfuric acid, allowing for better thermal control and higher regioselectivity [1, 2].
2. Regioselectivity & The "Mills-Nixon" Effect

The 1,4-benzodioxan ring directs substitution to the ortho positions relative to the ether oxygens (positions 6 and 7). The methyl group at position 7 reinforces this direction.

  • Target Isomer: 6-nitro-7-methyl-1,4-benzodioxan.

  • Why: Position 6 is ortho to the methyl group and meta to the bridgehead ether oxygen (O4), but electronically activated by the overall resonance of the system.

  • Yield Killer: High temperatures (>10°C) overcome the activation energy difference between the mono- and di-nitro products, leading to inseparable mixtures [3].

Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns dark red/brown and emits fumes. What is happening?

Diagnosis: Oxidative Ring Cleavage. The "red fumes" are nitrogen dioxide (


), signaling that the nitric acid is acting as an oxidant rather than a nitrating agent. This usually occurs if the temperature spikes above 15°C. The benzodioxan ring is susceptible to oxidative opening to form catechols or quinones, which then polymerize into dark tars.
Corrective Action: 
  • Immediate: Quench the reaction on ice.

  • Prevention: Maintain internal temperature strictly between -5°C and 5°C . Add the nitrating agent dropwise over a longer period.[1][2]

Q2: I am getting a low yield (<40%) and a significant amount of "oil" that won't crystallize.

Diagnosis: Dinitration and Isomer Mixtures. The presence of the first nitro group deactivates the ring, but in the presence of strong mixed acids or excess


, a second nitro group can add (usually at position 8 or 5), creating an oily eutectic mixture.
Corrective Action: 
  • Stoichiometry: Use a precise 1.05 equivalent of

    
    . Do not use a large excess.
    
  • Workup: Wash the organic layer thoroughly with saturated

    
     to remove acidic impurities that catalyze oil formation.
    
  • Purification: Recrystallize from Ethanol (95%) or Methanol . If oil persists, seed with a pure crystal or scratch the flask walls to induce nucleation.

Q3: The product contains unreacted starting material despite using 1 equiv. of HNO3.

Diagnosis: Heterogeneous Reaction / Poor Mixing. If using the Acetic Acid method, the starting material may not be fully in solution at low temperatures. Corrective Action:

  • Ensure the 7-methyl-1,4-benzodioxan is fully dissolved in the solvent (AcOH or

    
    ) before cooling to 0°C.
    
  • Increase stirring speed (RPM > 600) to ensure rapid dissipation of the nitrating agent upon addition.

Part 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired EAS pathway and the oxidative failure mode.

NitrationPathway Start 7-Methyl-1,4-Benzodioxan TS_EAS Sigma Complex (Wheland Intermediate) Start->TS_EAS < 10°C Controlled Addition TS_Ox Oxidative Radical Cation Start->TS_Ox > 15°C Exotherm Reagent HNO3 / AcOH (Acetyl Nitrate) Reagent->Start Product 6-Nitro-7-Methyl- 1,4-Benzodioxan (Target) TS_EAS->Product -H+ Side_Di Dinitro Impurities (Over-reaction) TS_EAS->Side_Di Excess HNO3 or High T Side_Ring Ring Cleavage / Tars TS_Ox->Side_Ring Ring Opening

Caption: Reaction pathway logic. Green paths indicate the target workflow; red paths indicate failure modes triggered by temperature or stoichiometry errors.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 6-nitro-7-methyl-1,4-benzodioxan (Mono-nitration). Scale: 10 mmol basis (Scalable).

Materials
ReagentAmountRole
7-Methyl-1,4-benzodioxan1.50 g (10 mmol)Substrate
Glacial Acetic Acid10 mLSolvent
Nitric Acid (70%)0.65 mL (~10.5 mmol)Nitrating Agent
Acetic Acid (for HNO3 dilution)2 mLDiluent
Ice/Water~100 gQuench
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.50 g of 7-methyl-1,4-benzodioxan in 10 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

    • Cool the solution to 0–5°C using an ice-salt bath. Critical: Ensure the substrate does not precipitate out. If it does, add slightly more AcOH.

  • Nitration:

    • Prepare a separate solution of 0.65 mL Nitric Acid (70%) in 2 mL of Glacial Acetic Acid. Cool this mixture to 0°C.

    • Add the nitrating solution dropwise to the substrate solution over 20–30 minutes.

    • Monitor: Internal temperature must not exceed 10°C . If red fumes appear, stop addition and cool immediately.

  • Reaction:

    • Allow the mixture to stir at 0–5°C for 1 hour.

    • Allow the mixture to slowly warm to room temperature (20°C) over 1 additional hour.

  • Workup:

    • Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Stir for 15 minutes to ensure all acid is diluted.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) until the filtrate is neutral (pH ~7).
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Cool slowly to room temperature, then to 4°C to maximize yield.

    • Expected Yield: 70–85%.

    • Characterization: Melting Point ~120-124°C [4].[3]

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Product CheckYield Is Yield > 60%? Start->CheckYield CheckPurity Is Product Solid? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No Oily Oily Product Issue CheckPurity->Oily No (Oil/Tar) Success Process Optimized CheckPurity->Success Yes TempCheck Did T exceed 10°C? LowYield->TempCheck StoichCheck Was HNO3 > 1.1 eq? Oily->StoichCheck Oxidation Cause: Oxidation Action: Lower T, Slower Addition TempCheck->Oxidation Yes Solubility Cause: Poor Solubility Action: Increase Solvent Vol TempCheck->Solubility No Dinitro Cause: Dinitration Action: Reduce HNO3 to 1.0 eq StoichCheck->Dinitro Yes Isomers Cause: Regio-isomers Action: Recrystallize (EtOH) StoichCheck->Isomers No

Caption: Diagnostic flow for identifying root causes of failure in benzodioxan nitration.

References
  • Guillaumet, G., et al. (1994). Synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. Tetrahedron: Asymmetry.

  • Vazquez, et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds.[4] Journal of Medicinal Chemistry.

  • Avra Synthesis. (2023). Product Specification: 6-Nitro-1,4-benzodioxane.[3] Biomall.[3]

  • Doc Brown's Chemistry. (2024). Nitration of aromatics: Reaction equations and mechanisms.[5] Doc Brown.[6]

Sources

Technical Support Center: Purification of 7-Methyl-6-nitro-1,4-benzodioxan

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-methyl-6-nitro-1,4-benzodioxan . Designed for researchers, application scientists, and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, high-purity recovery of this critical pharmaceutical intermediate.

Overview & Physicochemical Profile

7-Methyl-6-nitro-1,4-benzodioxan (CAS: 59820-83-6)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of alpha-1 adrenergic receptor antagonists and other bioactive quinazoline derivatives. Because downstream catalytic hydrogenations (to convert the nitro group to an amine) are highly sensitive to impurities, achieving >98% purity of this intermediate is mandatory.

Understanding the molecule's physicochemical properties is the first step in designing a rational purification strategy. The electron-withdrawing nitro group imparts moderate polarity, while the benzodioxane ring system provides lipophilic character[2].

Quantitative Data Summary
PropertyValueCausality / Impact on Purification
Chemical Name 7-Methyl-6-nitro-1,4-benzodioxanTarget compound for isolation[3].
CAS Number 59820-83-6Unique identifier for regulatory/safety tracking[1].
Molecular Formula C9H9NO4Determines baseline molecular weight[2].
Molecular Weight 195.17 g/mol Used for precise molarity and yield calculations.
Appearance White to pale yellow solidColor shifts (e.g., dark orange/brown) indicate oxidation or degradation impurities[4].
Solubility Profile Soluble in CHCl₃, EtOAc, EtOH; Insoluble in H₂ODictates the use of organic solvent systems for chromatography and recrystallization[4].

Purification Decision Matrix

Selecting the correct purification method depends entirely on the initial purity of your crude synthetic mixture. Use the decision matrix below to determine whether to proceed with recrystallization (scalable, preferred) or flash column chromatography (high-resolution, necessary for complex mixtures).

PurificationWorkflow Crude Crude 7-Methyl-6-nitro- 1,4-benzodioxan HPLC HPLC/TLC Analysis (Check Purity & Isomers) Crude->HPLC Decision Initial Purity > 85%? HPLC->Decision Recryst Recrystallization (EtOH or EtOAc/Hexane) Decision->Recryst Yes Chrom Flash Chromatography (Silica, Hex/EtOAc) Decision->Chrom No Pure Pure Compound (>98% Purity) Recryst->Pure Chrom->Pure

Caption: Decision tree for selecting the optimal purification route based on initial crude purity.

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning built-in analytical checks ensure you do not proceed to the next step if the current step has failed.

Protocol A: Recrystallization (For Initial Purity >85%)

Mechanistic Rationale: Nitroaromatic compounds exhibit a in alcoholic solvents[5]. The compound is highly soluble in ethanol at its boiling point (78°C) but sparingly soluble at 4°C, maximizing product recovery while leaving non-polar impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute ethanol (approx. 5-8 mL per gram of crude). Heat to reflux (78°C) while stirring until completely dissolved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble byproducts.

  • Cooling & Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature (approx. 20°C) over 1 hour. Do not agitate.

    • Validation Check: Spontaneous crystal formation should be visible. If not, scratch the inside of the flask with a glass rod to induce nucleation.

  • Maturation: Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize the yield of the crystal lattice.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold ethanol.

  • Drying & Verification: Dry the crystals under high vacuum at 40°C for 4 hours.

    • Validation Check: Determine the melting point. A sharp melting range of 1-2°C indicates high purity.

Protocol B: Flash Column Chromatography (For Initial Purity <85%)

Mechanistic Rationale: When significant regioisomers or unreacted starting materials are present, silica gel chromatography is required. Silica gel (highly polar) interacts strongly with the nitro group via dipole-dipole interactions and hydrogen bonding. A gradient of systematically disrupts these interactions to elute the target compound[6].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) using pure hexane. Ensure the bed is perfectly level.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Begin elution with 100% Hexane to wash away non-polar aliphatic impurities. Gradually increase the polarity to 10%, then 20% Ethyl Acetate in Hexane[6].

  • Fraction Collection: Collect fractions in test tubes.

    • Validation Check: Spot fractions on a silica TLC plate and develop in 20% EtOAc/Hexane. Visualize under UV light (254 nm). The target compound will appear as a distinct UV-active spot.

  • Concentration: Pool the fractions containing the pure product (single spot on TLC) and concentrate under reduced pressure.

Mechanistic Separation Logic

When synthesizing 7-methyl-6-nitro-1,4-benzodioxan, the nitration of 7-methyl-1,4-benzodioxan often yields a mixture of regioisomers (predominantly the 6-nitro and 5-nitro isomers). Understanding their chromatographic behavior is critical for successful separation.

SeparationLogic Mix Regioisomer Mixture (5-nitro & 6-nitro) Silica Silica Gel Column (Stationary Phase) Mix->Silica Isomer5 5-Nitro Isomer (Sterically Shielded) Weaker Binding Silica->Isomer5 Hexane/EtOAc Isomer6 6-Nitro Isomer (Exposed Nitro Group) Stronger Binding Silica->Isomer6 Hexane/EtOAc Elute1 Elutes First (Higher Rf) Isomer5->Elute1 Elute2 Elutes Second (Lower Rf) Isomer6->Elute2

Caption: Chromatographic separation logic for regioisomers based on steric shielding of the nitro group.

Troubleshooting & FAQs

Q: My compound is "oiling out" instead of crystallizing during Protocol A. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid crystal. This happens when the compound's melting point is suppressed below the solvent's saturation temperature, usually due to a high concentration of impurities[5].

  • Solution: Re-heat the mixture until the oil dissolves completely. Add 10-20% of an anti-solvent (like hexane) to lower the solubility threshold, then cool the flask extremely slowly (e.g., wrap it in a towel or place it in a warm water bath that is allowed to cool to room temperature).

Q: How can I effectively separate the 5-nitro regioisomer from the 6-nitro target using chromatography? A: Rely on steric hindrance. In the 5-nitro isomer, the nitro group is sterically shielded by the adjacent oxygen atom of the dioxane ring. This shielding prevents the nitro group from interacting strongly with the silanol groups on the silica gel. Consequently, the 5-nitro isomer binds weaker and elutes first (higher Rf). The 6-nitro isomer is more exposed, binds stronger, and elutes second (lower Rf). Use a very shallow gradient (e.g., 5% to 15% EtOAc in Hexane) to maximize the resolution between these two bands.

Q: I am losing product during silica gel chromatography, and my isolated yield is unusually low. What is causing this? A: Highly pure nitroaromatic compounds can sometimes bind irreversibly to highly active, acidic silica gel sites.

  • Solution: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexane before loading your sample. This neutralizes the most acidic silanol sites, preventing irreversible binding and improving your recovery yield. Alternatively, switch to neutral alumina as the stationary phase.

References

  • PubChemLite - 59820-83-6 (C9H9NO4)

    • Source: PubChem Database (uni.
    • URL:[Link]

  • 6-Nitro-1,4-benzodioxane, 95% Product Specific
  • Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds Source: BenchChem Technical Support
  • Synthesis and Characteriz

    • Source: Scientific Research Publishing (SCIRP)
    • URL:[Link]

Sources

Technical Support Center: Separation of Nitro-methyl-1,4-benzodioxan Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Regioisomer Resolution & Purification Protocols

Introduction: The "Electronic Twin" Problem

Welcome to the technical support center. If you are accessing this guide, you are likely facing the classic "benzodioxan challenge": separating the 6-nitro and 7-nitro regioisomers of 2-methyl-1,4-benzodioxan.

The Core Issue: The 1,4-benzodioxan ring is electronically symmetric regarding its oxygen donors, but the introduction of a methyl group at the C2 position breaks this symmetry. During electrophilic aromatic substitution (nitration), the directing effects of the oxygen atoms strongly favor the positions para to them (positions 6 and 7).

Because the C2-methyl group is aliphatic and distant from the aromatic ring, it exerts minimal electronic bias between positions 6 and 7. Consequently, you obtain a mixture (often near 1:1) of two isomers with nearly identical polarity, pKa, and boiling points. Standard silica flash chromatography often fails to resolve them (Rs < 0.8).

This guide provides the protocols to resolve this specific mixture.

Module 1: Diagnostic Triage (Know Your Mixture)

User Question: "I see one spot on TLC and one peak on LC-MS, but the NMR looks messy. How do I confirm I have isomers and not just dirty product?"

The Protocol: 1H-NMR Differentiation

Standard LC-MS cannot distinguish these regioisomers (identical mass: typically m/z 195 for M+). You must use 1H-NMR.

  • Look for the "Butterfly" Effect in the Aromatic Region:

    • Both isomers are 1,2,4-trisubstituted benzenes.

    • You will see a specific pattern: One doublet (coupling ~9Hz), one doublet (coupling ~2.5Hz), and one doublet of doublets.

    • The tell-tale sign of a mixture: You will see two sets of these signals overlapping.

  • The Diagnostic Shift (The C2-Methyl Influence):

    • Focus on the proton ortho to the nitro group.

    • Isomer A (6-nitro): The nitro group is para to O1. The proton at H5 is ortho to O4.

    • Isomer B (7-nitro): The nitro group is para to O4. The proton at H8 is ortho to O1.

    • Action: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for the correlation between the C2-Methyl protons and the aromatic carbons. The isomer where the nitro-bearing carbon correlates more strongly with the C2-side oxygen path allows definitive assignment.

Decision Tree: Analytical Workflow

AnalysisTree Start Crude Reaction Mixture TLC TLC (30% EtOAc/Hex) Start->TLC NMR 1H NMR (CDCl3) TLC->NMR Single Spot? HMBC 2D HMBC / NOESY NMR->HMBC Overlapping Aromatics? Action Proceed to Separation HMBC->Action Isomers Confirmed

Caption: Analytical workflow to confirm the presence of 6-nitro and 7-nitro regioisomers before attempting separation.

Module 2: The "Bulk" Solution (Fractional Crystallization)

User Question: "I have 50 grams of crude material. Prep-HPLC will take weeks. Is there a chemical way to separate them?"

Answer: Yes. While the isomers have similar polarity, they often have distinct crystal lattice energies due to the asymmetry of the C2-methyl group. The "Ether Trituration" method is the industry standard for benzodioxan derivatives.

Protocol: Differential Solubility Precipitation

Theory: One isomer (often the 6-nitro) tends to pack more efficiently and is less soluble in ether/alcohol mixtures than the 7-nitro isomer.

StepActionObservation/Checkpoint
1 Concentrate Evaporate the reaction solvent (e.g., DCM or Acetic Acid) completely to obtain a thick oil or solid.
2 Dissolution Dissolve the crude mass in a minimum amount of hot Ethanol (EtOH) .
3 Antisolvent Slowly add Diethyl Ether (Et2O) or Diisopropyl Ether (DIPE) until slight turbidity persists. Ratio is typically 1:3 (EtOH:Ether).
4 Aging Let stand at Room Temp for 2 hours, then 4°C overnight. Do not shock cool (this precipitates both).
5 Filtration Filter the solid. This is usually Isomer A (enriched >90%).
6 Liquor The mother liquor contains Isomer B (enriched). Evaporate and repeat or purify via chromatography.

Troubleshooting "Oiling Out":

  • Issue: The product forms a gummy oil at the bottom instead of crystals.

  • Fix: Re-dissolve in EtOAc. Wash with 1M NaOH (to remove phenolic impurities that inhibit crystallization). Dry, evaporate, and try the solvent system Toluene : Heptane (1:1) .

Module 3: The "Precision" Solution (Chromatography)

User Question: "Crystallization didn't give me >98% purity, or I'm working on a milligram scale. My C18 column isn't separating them. What do I do?"

Answer: Standard C18 relies on hydrophobicity. Since both isomers have the same lipophilicity, C18 fails. You must exploit Pi-Pi (π-π) interactions .

Recommended Stationary Phase: Phenyl-Hexyl

The nitro group is highly electron-withdrawing. A Phenyl-Hexyl or Biphenyl stationary phase interacts differently with the nitro group depending on its position relative to the "kink" in the benzodioxan ring.

HPLC Method Parameters
ParameterRecommendationWhy?
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect)Maximizes π-π selectivity with the nitroarene.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the system neutral (prevents silanol tailing).
Mobile Phase B Methanol (NOT Acetonitrile)MeOH is a protic solvent that enhances π-π selectivity on phenyl columns. ACN suppresses it.
Gradient Isocratic hold at 40-50% B may be required.Shallow gradients (0.5% per min) are necessary for Rs > 1.5.
Temperature 15°C - 20°C (Sub-ambient)Lower temperature increases the rigidity of the stationary phase, enhancing steric selectivity.

Module 4: Synthetic Mitigation (Prevention)

User Question: "This separation is a nightmare. Can I design the synthesis to avoid this mixture entirely?"

Answer: Yes. If you are starting from catechol, you are creating the problem by nitrating after ring formation.

Strategy: The "Pre-Nitration" Route

Instead of nitrating 2-methyl-1,4-benzodioxan, use 4-nitrocatechol as the starting material.

  • Start: 4-Nitrocatechol (commercially available).

  • React with: Methyl 2,3-dibromopropionate (or equivalent alkylating agent).

  • Result: You will still get regioisomers (cyclization can happen on either oxygen), BUT these isomers (2-carboxylic esters or 2-methyl derivatives) often have vastly different boiling points or solubilities because the nitro group is already fixed relative to the phenols.

  • Alternative: Use 3-nitrocatechol . This forces the formation of 5-nitro and 8-nitro isomers, which are sterically very different and separate easily on silica.

Synthetic Workflow Diagram

SynthesisPath Start Catechol Step1 Cyclization (w/ dibromide) Start->Step1 Inter 2-Me-Benzodioxan Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Problem Mixture (6-NO2 / 7-NO2) Hard Separation Step2->Problem AltStart 4-Nitrocatechol AltStep Cyclization AltStart->AltStep Solution Isomers with Distinct Polarity AltStep->Solution

Caption: Comparison of the "Post-Nitration" (Problematic) vs. "Pre-Nitration" (Preferred) synthetic pathways.

References

  • Regioselective Nitration & Isomer Identification

    • Title: Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate: Unambiguous Identification.[1][2][3][4]

    • Source: Molbank (MDPI), 2023.
    • Relevance: Confirms HMBC protocols and separation of nitro-benzodioxan isomers via crystallization/chrom
    • URL:[Link][5]

  • Chromatographic Selectivity (Phenyl-Hexyl)

    • Title: Technical Support Center: HPLC Separ
    • Source: BenchChem Tech Support.[6]

    • Relevance: Establishes Phenyl-Hexyl columns as the standard for separating nitro-aromatic positional isomers due to π-π stacking.
  • Crystallization of Benzodioxan Derivatives

    • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
    • Source: International Journal of Organic Chemistry, 2022.[7]

    • Relevance: Provides experimental details on reflux/precipitation purific
    • URL:[Link]

Sources

Technical Support Center: Purification of 7-Methyl-6-Nitro-1,4-Benzodioxan

[1][2]

Case ID: REC-BZ-NO2-007 Status: Active Subject: Solvent Selection & Troubleshooting for Recrystallization[1][2]

Executive Summary & Solvent Selection Matrix

The nitration of 7-methyl-1,4-benzodioxan typically yields a mixture of regioisomers, primarily the 6-nitro (desired) and 5-nitro (or 8-nitro, depending on numbering conventions) isomers.[1][2] The presence of the nitro group increases polarity, but the benzodioxan core retains significant lipophilicity.[1]

Critical Technical Insight: The separation of the 6-nitro isomer from its regioisomers relies on the differential packing energy of the crystal lattice.[1] The 6-nitro isomer is generally more symmetric and higher melting, making it less soluble in polar protic solvents upon cooling compared to the unwanted isomers.[1][2]

Solvent Compatibility Table[2][3]
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Abs.) Primary High Best balance of solubility at reflux and recovery at

.[1][2] Promotes good crystal habit.[1][2][3]
Methanol SecondaryHighHigher solubility than EtOH; useful if the crude is very impure, but lower recovery yields.[1]
Ethyl Acetate / Hexane BinaryMediumExcellent for removing non-polar tars, but risk of "oiling out" is higher than with alcohols.[1][2]
Isopropanol (IPA) AlternativeMediumGood for slow crystallization to maximize regio-purity; requires higher temperatures to dissolve.[1][2]
Acetic Acid SpecialLowUsed only for very crude bulk material; corrosive and hard to dry.[1][2]

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Ethanol (Recommended)[1][2]

Objective: Purification of crude 7-methyl-6-nitro-1,4-benzodioxan to >98% purity.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.[1][2]

    • Heat to reflux (

      
      ) with stirring.
      
    • Troubleshooting: If solid remains after 10 minutes, add ethanol in 1 mL/g increments until dissolved. Do not exceed 10 mL/g.[1][2]

  • Hot Filtration (Critical for Tars):

    • If black specks or insoluble tars are visible, filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.[1][2]

    • Note: Nitro-aromatics often contain oxidation byproducts that act as nucleation inhibitors.[1][2]

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30-60 minutes).

    • Do not plunge immediately into ice; this causes rapid precipitation of impurities (inclusion).[1][2]

    • Once at room temperature, transfer to an ice-water bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[1][2][4]

    • Wash the cake with cold ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       to constant weight.
      

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Diagnosis: This phenomenon occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture, or when impurities depress the melting point significantly.[1] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod just as the solution becomes turbid.

  • Add Co-solvent: If using pure ethanol, add water dropwise (up to 10% v/v) at reflux to increase the polarity slightly, then cool very slowly.[1][2]

Q2: I cannot separate the regioisomers; the melting point is depressed.

Diagnosis: Co-crystallization of the 5-nitro/8-nitro isomer.[1][2] Corrective Action:

  • Switch to a Binary Solvent System : Dissolve in minimum hot Ethyl Acetate, then slowly add Hexane (or Heptane) until persistent cloudiness appears.[1][2] Re-heat to clear, then cool. The less soluble 6-nitro isomer should crystallize first.[1][2]

  • Recrystallize twice: The first pass removes tars; the second pass in Ethanol improves isomeric purity.

Q3: The crystals are highly colored (yellow/orange/brown).

Diagnosis: Nitro compounds are naturally yellow, but dark orange/brown indicates oxidation impurities.[1][2] Corrective Action:

  • Use Activated Carbon : During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight).[1][2] Stir at reflux for 5 minutes, then perform the Hot Filtration (Step 2) over Celite to remove the carbon.[2]

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Crude 7-methyl-6-nitro-1,4-benzodioxanCheckPurityCheck Crude Purity (TLC/HPLC)Start->CheckPurityHighImpurityHigh Tars/Oxidation?CheckPurity->HighImpurityIsomerIssueIsomer Mixture?HighImpurity->IsomerIssueNoCharcoalAction: Add Activated CarbonFilter HotHighImpurity->CharcoalYes (Dark Color)EthanolSolvent: Ethanol (95%)IsomerIssue->EthanolMinor Isomers (<10%)BinarySolvent: Ethyl Acetate + HexaneIsomerIssue->BinaryMajor Isomers (>10%)MethanolSolvent: Methanol(Better Solubility)IsomerIssue->MethanolVery Low SolubilityResultPure CrystalsEthanol->ResultStandard PurificationCharcoal->IsomerIssueBinary->ResultIsomer Separation

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Diagram 2: Recrystallization Workflow

RecrystProcessDissolve1. Reflux in Ethanol(3-5 mL/g)Filter2. Hot Filtration(Remove insolubles)Dissolve->FilterClear SolutionCool3. Slow Cooling(RT -> 0°C)Filter->CoolFiltrateCool->DissolveOiling Out?Re-heat & SeedCollect4. Vacuum Filtration& Wash (Cold EtOH)Cool->CollectCrystals FormedDry5. Dry in Vacuum(40°C)Collect->DryWet Cake

Caption: Step-by-step workflow for the standard ethanol recrystallization protocol.

References

  • Pfizer Inc. (1980).[1][2] United States Patent 4,188,390: 4-Amino-2-substituted-6,7-dimethoxyquinazolines.[1][2] (Describes the synthesis and purification of related 1,4-benzodioxan intermediates).

  • Sigma-Aldrich . 6-Nitro-1,4-benzodioxane Product Specification. (Provides baseline physical property data for the non-methylated analog).

  • Guo, Z., et al. (2023).[1][2] Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank.[1][2] (Discusses the separation of nitro-benzodioxan regioisomers using solvent fractionation).

  • National Institute of Standards and Technology (NIST) . 1,4-Benzodioxin, 2,3-dihydro-6-nitro- Properties. [1][2]

Overcoming steric hindrance in benzodioxan functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Synthesis & Catalysis Subject: Overcoming Steric & Electronic Barriers in 1,4-Benzodioxane Scaffolds Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Benzodioxan Challenge

Welcome to the technical support hub for the 1,4-benzodioxane (dihydro-1,4-benzodioxin) scaffold. This bicyclic core is ubiquitous in adrenergic antagonists (e.g., Doxazosin) and antidepressants (e.g., Idazoxan).

The Core Problem: Researchers often encounter a "Steric-Electronic Mismatch."

  • Electronic Bias: The dioxy-bridge makes the aromatic ring electron-rich, favoring electrophilic attack at C6/C7 (para to oxygens).

  • Steric Wall: The puckered nature of the dioxane ring creates significant steric bulk at C5/C8 (ortho to oxygens) and makes C2/C3 functionalization stereochemically treacherous.

This guide provides troubleshooting for three specific "Failure Modes" our users report most frequently.

Module 1: The Aromatic Core (C5-C8) – Fighting the "Ortho" Wall

User Issue: "I cannot functionalize the C5 position. My electrophiles only hit C6, or the reaction stalls completely."

Root Cause Analysis

In 1,4-benzodioxane, positions C6 and C7 are electronically activated (para to oxygen) and sterically accessible. Positions C5 and C8 are ortho to the ether linkage and suffer from the "buttressing effect" of the aliphatic dioxane ring. Standard Electrophilic Aromatic Substitution (EAS) will almost exclusively yield C6/C7 products.

Troubleshooting Protocol: Accessing the C5 (Ortho) Position

To hit C5, you must abandon standard EAS and utilize Directed Ortho Metalation (DoM) or Directed C-H Activation .

Protocol A: Lithium-Mediated DoM (The "Brute Force" Method)

  • Mechanism: The ring oxygen is a weak directing group (DG). You need a "Superbase" to deprotonate C5 kinetically.

  • Reagents:

    
    -BuLi / TMEDA (Tetramethylethylenediamine).
    
  • Conditions:

    
     in THF.
    
  • Critical Step: TMEDA breaks the alkyllithium aggregates, making the Li-species reactive enough to coordinate to the ring oxygen and deprotonate the adjacent C5.

Protocol B: Iridium-Catalyzed Borylation (The "Steric" Bypass)

  • Mechanism: Standard Ir-catalyzed borylation (Ishiyama-Miyaura-Hartwig) is governed by sterics. It avoids C5/C8.

  • The Fix: If you need C6/C7 functionalization with high regiocontrol, use this. If you need C5, you must use a Silicon-Tethered Directing Group on a C2 substituent, or a Rhodium catalyst with a bulky phosphine that forces interaction away from C6.

Data Summary: Regioselectivity Outcomes

MethodPrimary SiteSelectivity DriverNotes
EAS (Br

/FeBr

)
C6 / C7Electronic (Para-directing)Difficult to stop at mono-substitution.
Ir-Borylation (dtbpy) C6 / C7Steric (Least hindered)Thermodynamic product; high yields.
DoM (

-BuLi/TMEDA)
C5 / C8Coordination (Ortho-lithiation)Requires cryogenic conditions; O-coordination is weak.
Module 2: The Aliphatic Bridge (C2/C3) – Enantioselectivity

User Issue: "My enantiomeric excess (ee) drops during the synthesis of 2-substituted benzodioxanes. Racemization is killing my yield."

Root Cause Analysis

The C2 proton in benzodioxan derivatives (especially esters/ketones) is surprisingly acidic due to the adjacent oxygen and the carbonyl group. Basic workups (e.g., NaHCO


 washes) or high-temperature couplings can trigger enolization and racemization.
Troubleshooting Protocol: Asymmetric Hydrogenation Strategy

Instead of trying to functionalize the ring after closure, build the alkene first and hydrogenate.

Step-by-Step Workflow:

  • Precursor Synthesis: Use Ring Closing Metathesis (RCM) with a Nitro-Grela catalyst to form the 1,4-benzodioxine (alkene intermediate).[1]

  • Asymmetric Hydrogenation: Use an Iridium catalyst with a chiral P,N-ligand or P,P-ligand.

    • Recommended Catalyst:

      
       + WingPhos  or BIDIME-dimer .[1]
      
    • Why? These ligands create a deep chiral pocket that accommodates the "pucker" of the dioxine ring while directing hydride delivery.

Visualization: Synthetic Decision Tree

Benzodioxan_Strategy Start Target: Chiral 2-Substituted Benzodioxan RouteA Route A: Direct Substitution (Nucleophilic Attack) Start->RouteA Traditional Path RouteB Route B: Asymmetric Hydrogenation (Recommended) Start->RouteB Modern Path Issue1 Risk: C2 Racemization (Base-mediated) RouteA->Issue1 Issue2 Risk: Steric Clash at Ring Closure RouteA->Issue2 Step1 Step 1: Ring Closing Metathesis (Nitro-Grela Cat.) RouteB->Step1 Step2 Step 2: Ir-Catalyzed Hydrogenation (Ligand: WingPhos) Step1->Step2 Result Result: >99:1 er High Yield Step2->Result

Caption: Decision tree comparing traditional substitution vs. modern asymmetric hydrogenation for C2-functionalization.

Module 3: Cross-Coupling Troubleshooting (Buchwald-Hartwig)

User Issue: "I'm trying to couple a secondary amine to 5-bromobenzodioxan using Palladium, but conversion is <10%."

Root Cause Analysis

You are fighting the "Ortho-Effect." The C5-bromide is flanked by the C4-oxygen and the C6-hydrogen. The C4-oxygen lone pairs can coordinate to the Pd, creating a stable but unreactive chelate, or simply block the incoming amine sterically. Standard ligands (PPh


, dppf) are too small to force the reductive elimination.
The Solution: Bulky Biaryl Phosphines

You need ligands that are spatially demanding enough to:

  • Prevent non-productive O-coordination.

  • Accelerate reductive elimination via steric relief.

Recommended Ligand System:

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Pre-catalyst: RuPhos Pd G4 (Fourth Generation Buchwald Precatalyst).

  • Base: NaO

    
    Bu (Weak bases often fail here).
    

Experimental Protocol: Sterically Demanding Amination

  • Charge: 5-bromobenzodioxan (1.0 equiv), Amine (1.2 equiv), NaO

    
    Bu (1.4 equiv).
    
  • Catalyst: Add RuPhos Pd G4 (1-2 mol%). Note: Using the pre-catalyst is crucial to ensure proper Pd(0) generation in hindered systems.

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Temp:

    
    .
    
  • Monitoring: If stalled, add 1 mol% more catalyst. Do not increase temp >110°C as dehalogenation becomes competitive.

Frequently Asked Questions (FAQs)

Q1: Why does my benzodioxan ring open during Lewis Acid catalysis? A: The acetal-like nature of the O-C2-C3-O bridge makes it susceptible to cleavage by strong Lewis acids (e.g., BBr


, AlCl

) often used for demethylation elsewhere in the molecule.
  • Fix: Use milder Lewis acids (BCl

    
     at 
    
    
    
    ) or switch to nucleophilic demethylation (LiCl/DMF) if deprotecting other groups.

Q2: Can I use Suzuki coupling on the C2 position? A: Yes, but C2-boronates are prone to protodeboronation due to the adjacent oxygen.

  • Fix: Use MIDA boronates or Potassium Trifluoroborates (BF

    
    K)  instead of pinacol esters for greater stability. Use anhydrous conditions for the coupling.
    

Q3: I need to install a Fluorine at C6. Is Selectfluor viable? A: Direct fluorination is dangerous due to oxidation potential.

  • Fix: Use a Pd-catalyzed C-H fluorination approach using N-fluorobenzenesulfonimide (NFSI) and a directing group, or proceed via the aryl boronate (from Ir-borylation) followed by Cu-mediated fluorination.

References
  • Enantioselective Synthesis via Hydrogenation: Chong, E., et al.[1] "A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes."[1][2][3] Chemical Science, 2019. [4]

  • Regioselective C-H Activation: Gandeepan, P., et al. "Regio- and stereoselective Pd-catalyzed direct arylation of unactivated sp3 C(3)-H bonds of tetrahydrofuran and 1,4-benzodioxane systems."[5] Journal of Organic Chemistry, 2015.[6]

  • Ir-Catalyzed Borylation Mechanics: Ishiyama, T., Miyaura, N., & Hartwig, J. F.[7][8] "Iridium-Catalyzed C-H Borylation of Arenes." Chemical Reviews, 2010. (Foundational reference for steric governance in borylation).

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Optimizing temperature for regioselective nitration of benzodioxans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for Regioselective Nitration of 1,4-Benzodioxan

Document ID: TSC-NIT-BDX-004 Status: Active Last Updated: February 28, 2026

Critical Parameters: The Thermal Landscape

Welcome to the Technical Support Center. You are likely here because the nitration of 1,4-benzodioxan is deceivingly simple. The substrate is electron-rich, making the reaction fast, but this same reactivity makes it prone to oxidative degradation and over-nitration .

The core challenge is Kinetic vs. Thermodynamic Control .

  • The Goal: Mono-nitration at the 6-position (Major isomer).

  • The Enemy: The 6,7-dinitro impurity and oxidative ring opening (tar formation).

  • The Lever: Temperature.[1][2][3][4][5][6][7][8][9]

The 1,4-benzodioxan ring system is activated by two oxygen atoms.[9] This lowers the activation energy (


) for electrophilic aromatic substitution (EAS). If the temperature exceeds 

during reagent addition, the reaction rate accelerates non-linearly, leading to a "runaway" exotherm that favors the thermodynamic dinitro product or catastrophic oxidation.
Mechanism & Pathway Visualization

The following diagram illustrates the critical branching points controlled by temperature.

BenzodioxanNitration Substrate 1,4-Benzodioxan Sigma Sigma Complex (Intermediate) Substrate->Sigma + HNO3 / H+ Tar Oxidative Tar (Ring Opening) Substrate->Tar Path D: > 60°C or Strong Acid Excess Prod6 6-Nitro-1,4-benzodioxan (Target: Kinetic Product) Sigma->Prod6 Path A: < 10°C (Fastest) Prod5 5-Nitro-1,4-benzodioxan (Minor Isomer) Sigma->Prod5 Path B: Steric Hindrance DiNitro 6,7-Dinitro-1,4-benzodioxan (Over-reaction) Prod6->DiNitro Path C: > 40°C (Thermodynamic)

Figure 1: Reaction pathway divergence. Green path indicates optimal low-temperature kinetic control. Red path indicates high-temperature over-nitration.

Standard Operating Procedure (SOP)

Protocol ID: BDX-NIT-LOW-T Objective: Synthesis of 6-nitro-1,4-benzodioxan with <5% dinitro impurity.

Reagents & Equipment
  • Substrate: 1,4-Benzodioxan (1.0 equiv)

  • Nitrating Agent:

    
     Nitric Acid (
    
    
    
    ) (1.1 equiv)
  • Solvent: Glacial Acetic Acid (

    
    ) (5-10 volumes)
    
  • Cooling: Ice/Salt bath (Target

    
     internal)
    
Step-by-Step Methodology
  • Preparation (The Heat Sink): Dissolve 1,4-benzodioxan in glacial acetic acid in a round-bottom flask.

    • Why: Acetic acid acts as a solvent and a heat sink. Unlike sulfuric acid (mixed acid nitration), it is milder and reduces the risk of oxidative ring opening [1].

    • Action: Cool the solution to

      
       to 
      
      
      
      using an ice/salt bath.
  • Reagent Addition (The Critical Zone): Dissolve the calculated amount of

    
     in a small volume of acetic acid. Add this mixture dropwise to the substrate solution.[5][6]
    
    • CRITICAL: Monitor internal temperature. Do not allow it to exceed

      
      . 
      
    • Why: The nitration is exothermic. A spike here creates localized "hot spots" where dinitration occurs instantly before mixing is complete.

  • Reaction Maintenance: Once addition is complete, allow the mixture to warm slowly to

    
     (Room Temperature)  and stir for 1-2 hours.
    
    • Validation: Monitor by TLC or HPLC. The limiting reagent (benzodioxan) should be consumed.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Observation: The product should precipitate as a yellow solid.

    • Purification: Filter the solid.[1][5] Wash with cold water to remove acid.[1][5] Recrystallize from Ethanol/Water if necessary to remove the minor 5-nitro isomer.

Troubleshooting Guide (Q&A)

Q1: I am seeing a significant amount of 6,7-dinitro-1,4-benzodioxan (approx. 15%). How do I stop this?

A: This is a classic symptom of Thermal Runaway or Local Concentration Excess .

  • The Cause: Even if your bath is at

    
    , the internal temperature during dropwise addition might be spiking. Alternatively, you are adding the acid too fast, creating a zone of high 
    
    
    
    concentration where the mono-nitro product reacts again.
  • The Fix:

    • Reduce the addition rate by 50%.

    • Ensure vigorous stirring (high RPM) to dissipate the reagent instantly.

    • Lower the initial temperature to

      
       using an acetone/dry ice or glycol bath.
      

Q2: The reaction mixture turned black and sticky (tar). What happened?

A: You have triggered Oxidative Ring Degradation .

  • The Cause: The 1,4-dioxane ring is sensitive to strong oxidation. If you used concentrated Sulfuric Acid (

    
    ) or allowed the temperature to exceed 
    
    
    
    , the nitric acid acts as an oxidant rather than a nitrating agent, breaking the ether linkages [2].
  • The Fix: Switch to the Acetic Acid protocol (SOP above). Avoid mixed acids (

    
    ) unless absolutely necessary. If using mixed acids, keep the temperature strictly below 
    
    
    
    .

Q3: How do I separate the 5-nitro isomer from the 6-nitro target?

A: While the 6-position is electronically favored (para-directing influence of oxygen), steric hindrance at the 5-position (ortho-effect) usually limits it to <10%.

  • The Fix: Exploiting solubility differences.

    • Recrystallization: The 6-nitro isomer is typically more symmetric and crystalline. Recrystallization from hot ethanol or isopropanol often leaves the 5-nitro isomer in the mother liquor.

    • Column Chromatography: If high purity (>99%) is required, use a silica column with Hexane/Ethyl Acetate (9:1). The 6-nitro isomer usually elutes second due to slightly higher polarity/interaction.

Optimization Data & Decision Matrix

Use the following table to select conditions based on your specific constraints.

ParameterKinetic Control (Recommended)Thermodynamic Control (Avoid)Outcome
Temperature


Low Temp = High Regioselectivity
Solvent Acetic Acid

(Neat)
AcOH prevents oxidation tars
Stoichiometry 1.05 - 1.1 eq


eq

Excess acid drives dinitration
Addition Time Slow (> 30 mins)Fast (< 5 mins)Fast addition = Localized exotherms
Troubleshooting Flowchart

Troubleshooting Start Issue Identified CheckImpurity Identify Impurity Type Start->CheckImpurity Dinitro High Dinitration (>5%) CheckImpurity->Dinitro Tar Black Tar/Low Yield CheckImpurity->Tar Isomer High 5-Nitro Isomer CheckImpurity->Isomer ActionDinitro Reduce Temp (-10°C) Reduce HNO3 equiv Dinitro->ActionDinitro ActionTar Remove H2SO4 Switch to AcOH solvent Tar->ActionTar ActionIsomer Recrystallize (EtOH) Check Stirring Rate Isomer->ActionIsomer

Figure 2: Diagnostic logic for common nitration failures.

References

  • Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co. (Foundational text on oxidative sensitivity of ether/thioether linkages in EAS).
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Authoritative source on mixed acid vs.
  • Guillaumet, G., et al. (1994).[9] "Synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives." Tetrahedron: Asymmetry, 5(4), 535-536.[9] Link (Demonstrates mild nitration conditions for functionalized benzodioxans).

  • BenchChem Technical Support. (2025). "Troubleshooting byproduct formation in nitration of electron-rich aromatics." Link (General procedural guidance for exothermic nitrations).

Sources

Technical Support Center: Purification of 7-Methyl-6-Nitro-1,4-Benzodioxan

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and purification protocols for researchers encountering challenges in the synthesis of 7-methyl-6-nitro-1,4-benzodioxan. As specialists in synthetic and medicinal chemistry, we understand that the primary hurdle in this process is not the synthesis itself, but the effective removal of closely related byproducts. This document offers field-proven insights and validated protocols to ensure the isolation of a high-purity final product.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the nitration of 7-methyl-1,4-benzodioxan?

The synthesis of 7-methyl-6-nitro-1,4-benzodioxan is typically achieved via electrophilic aromatic substitution, specifically the nitration of the 7-methyl-1,4-benzodioxan precursor using a nitrating agent like a mixture of nitric acid and sulfuric acid.[1] The primary byproducts are positional isomers, which arise because the directing effects of the existing substituents on the aromatic ring (the activating methyl and dioxan groups) allow for the substitution of the nitro group at multiple positions.

The most common impurities are:

  • Positional Isomers: 5-nitro-7-methyl-1,4-benzodioxan and 8-nitro-7-methyl-1,4-benzodioxan. These isomers often have very similar physicochemical properties to the desired 6-nitro product, making them difficult to separate.[2][3]

  • Di-nitro Compounds: If the reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time, or excess nitrating agent), a second nitro group can be added to the ring, resulting in dinitro-7-methyl-1,4-benzodioxan byproducts.[4]

  • Unreacted Starting Material: Incomplete conversion will leave residual 7-methyl-1,4-benzodioxan in the crude product.

  • Oxidation Products: The strong acidic and oxidizing nature of the nitrating mixture can sometimes lead to the oxidation of the electron-rich aromatic ring or the methyl group, creating minor, often colored, impurities.

Q2: Why is separating these nitro-isomers so challenging?

Positional isomers, such as the 5-nitro, 6-nitro, and 8-nitro variants, possess the same molecular weight and formula. Their structural similarity results in very close boiling points, polarities, and solubilities, which complicates purification by standard methods like simple recrystallization.[2] Effective separation requires techniques that can exploit subtle differences in their molecular shape and dipole moments, such as high-performance column chromatography or carefully optimized fractional recrystallization.

Q3: What is the best initial step to assess the purity of my crude product?

A quick and effective initial assessment can be performed using Thin-Layer Chromatography (TLC). By spotting the crude mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. The desired product and its isomeric byproducts will likely appear as distinct, but closely spaced, spots. Comparing the crude product's TLC profile to a purified standard (if available) allows for a preliminary identification and an estimation of purity. A melting point analysis is also highly valuable; a broad and depressed melting range is a clear indicator of impurities.

Section 2: Visualizing the Synthetic Challenge

The following diagram illustrates the primary reaction pathway and the formation of the main isomeric byproducts during the nitration of 7-methyl-1,4-benzodioxan.

G cluster_0 Reaction Pathway Start 7-Methyl-1,4-benzodioxan Reagent HNO₃ / H₂SO₄ Start->Reagent Product Desired Product: 7-Methyl-6-nitro-1,4-benzodioxan Reagent->Product Major Byproduct1 Isomeric Byproduct: 5-Nitro Isomer Reagent->Byproduct1 Minor Byproduct2 Isomeric Byproduct: 8-Nitro Isomer Reagent->Byproduct2 Minor Byproduct3 Over-reaction Byproduct: Di-nitro compounds Reagent->Byproduct3 Trace (Harsh Conditions)

Caption: Synthesis of 7-methyl-6-nitro-1,4-benzodioxan and major byproducts.

Section 3: Troubleshooting and Purification Protocols

This section provides detailed protocols to address specific purification challenges. The choice between recrystallization and chromatography depends on the impurity profile and the desired final purity.

Issue: My crude product is a mixture of nitro-isomers.

This is the most common issue. The chosen strategy will depend on the relative proportions of the isomers.

Strategy A: Fractional Recrystallization

This method is effective if the desired 6-nitro isomer is the major component and has a significantly different solubility profile from the other isomers in a specific solvent. The principle relies on dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly; the least soluble compound will crystallize first, leaving the more soluble impurities in the mother liquor.[5][6]

Protocol 1: Optimized Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[7] For nitroaromatic compounds, polar solvents like ethanol or a mixed solvent system like ethanol/water are excellent starting points.[7] Perform small-scale solubility tests to find the optimal solvent (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and boiling chips. Heat the mixture to boiling on a hot plate while stirring.[7]

  • Create a Saturated Solution: Continue adding the minimum amount of hot solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored due to minor oxidation byproducts, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize product recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Analyze purity via melting point and TLC/HPLC.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarGood general-purpose solvent for nitroaromatics.[7] Often provides a good solubility gradient.
Methanol65PolarSimilar to ethanol but lower boiling point. Useful if the compound "oils out" in ethanol.
Isopropanol82PolarCan sometimes offer better selectivity for separating isomers compared to ethanol.
Ethanol/WaterVariablePolarA mixed system useful when the compound is too soluble in pure ethanol.[7] The "bad" solvent (water) is added dropwise to the hot ethanol solution until cloudiness persists.
Ethyl Acetate77MediumA less polar option; may be useful if polar impurities need to be kept in solution.

Table 1: Solvent selection guide for the recrystallization of nitroaromatic compounds.

Strategy B: Flash Column Chromatography

For mixtures with closely related isomers or when very high purity (>99%) is required, column chromatography is the superior method.[8] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.

Protocol 2: High-Resolution Isomer Separation

  • Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh) using a suitable slurry method.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that gives good separation on a TLC plate (ΔRf > 0.2). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. See Table 2 for starting points.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes. The isomers will elute at different times due to their slightly different polarities. Phenyl-based stationary phases can also be used to exploit π-π interactions for enhanced separation of aromatic isomers.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired 7-methyl-6-nitro-1,4-benzodioxan and remove the solvent using a rotary evaporator.

  • Final Purity Check: Assess the purity of the final product using HPLC, NMR, and melting point analysis.

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumExcellent starting point for separating nitro-isomers. Adjust the ratio to achieve optimal separation on TLC first.
Dichloromethane / Hexane (1:1)MediumOffers different selectivity compared to ethyl acetate systems and can sometimes resolve closely running spots.
Toluene / Ethyl Acetate (95:5)LowCan be effective for aromatic compounds, leveraging π-π interactions with the silica surface.

Table 2: Common solvent systems for chromatographic separation of nitroaromatic isomers.

Issue: My product "oils out" during recrystallization.

Cause: This phenomenon occurs when the solid melts in the hot solvent before it dissolves, typically because the compound's melting point is lower than the solvent's boiling point.[7] It can also be caused by a high concentration of impurities, which significantly depresses the melting point of the mixture.

Solution:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the solution's saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool) can promote gradual cooling, which favors crystal lattice formation over oiling.

  • Change Solvent: Switch to a solvent with a lower boiling point. For example, if the compound oiled out in ethanol (BP 78 °C), try methanol (BP 65 °C).

Section 4: Purification Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of the crude product.

G start Crude Product tlc Analyze by TLC and Melting Point start->tlc one_spot One Major Spot, Sharp MP? tlc->one_spot multi_spot Multiple Close Spots, Broad MP? tlc->multi_spot No recrys Proceed with Recrystallization (Protocol 1) one_spot->recrys Yes final_product Pure 7-Methyl-6-Nitro-1,4-Benzodioxan recrys->final_product chrom Perform Column Chromatography (Protocol 2) multi_spot->chrom Yes re_recrys Recrystallize after Chromatography for Ultimate Purity chrom->re_recrys re_recrys->final_product

Caption: Logical workflow for purification strategy selection.

References

  • A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. (2025). Benchchem.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. (2025). Benchchem.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • RECRYSTALLIS
  • Solvent selection for effective recrystallization of nitroarom
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers.
  • Recrystalliz
  • Recrystalliz
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal.

Sources

Validation & Comparative

HPLC Method Development Guide: 7-Methyl-6-Nitro-1,4-Benzodioxan Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 7-methyl-6-nitro-1,4-benzodioxan, a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents (e.g., Doxazosin analogs).[1]

The Challenge: The primary analytical hurdle is the resolution of the target compound (7-methyl-6-nitro) from its regioisomer (6-methyl-5-nitro-1,4-benzodioxan) and the unreacted starting material (6-methyl-1,4-benzodioxan). Standard C18 chemistries often struggle to achieve baseline resolution (


) between nitro-positional isomers due to their identical hydrophobicity.

The Solution: This guide compares a traditional C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. Experimental data demonstrates that the Phenyl-Hexyl phase provides superior selectivity for nitro-aromatics via


 interactions, making it the recommended methodology for high-purity release testing.

Part 1: The Analytical Challenge & Impurity Profile

Before method selection, we must define the critical quality attributes (CQAs). The nitration of 6-methyl-1,4-benzodioxan is an electrophilic aromatic substitution that yields a mixture of isomers.

Key Analytes
CompoundStructure DescriptionPolarityAnalytical Risk
Target: 7-Methyl-6-nitro-1,4-benzodioxanNitro group para to oxygen (pos 5)ModerateN/A
Impurity A: 6-Methyl-5-nitro-1,4-benzodioxanRegioisomer (Nitro ortho to oxygen)ModerateCritical: Co-elutes on C18
Impurity B: 6-Methyl-1,4-benzodioxanStarting Material (No Nitro)Non-PolarTailing issues
Impurity C: Dinitro-derivativesOver-nitrated byproductsPolarEarly eluting
Mechanism of Separation Failure (C18)

On a standard Alkyl-C18 column, separation is driven almost exclusively by hydrophobic subtraction. Since the Target and Impurity A possess identical molecular weights and very similar LogP values, their partition coefficients are nearly indistinguishable, leading to peak merging (co-elution).

Part 2: Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The "Standard" Baseline (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 5µm)

  • Mechanism: Hydrophobic Interaction

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient

Method B: The "Optimized" Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150mm x 4.6mm, 3µm)

  • Mechanism: Hydrophobic Interaction +

    
     Stacking 
    
  • Rationale: The electron-deficient nitro group on the benzodioxan ring interacts strongly with the electron-rich phenyl ring of the stationary phase. The position of the nitro group (steric accessibility) significantly alters this interaction strength, pulling the isomers apart.

Part 3: Experimental Protocols

Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Weigh 10 mg of the sample substance into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Water.

  • Filter through a 0.45 µm PTFE syringe filter (Nylon is avoided due to potential nitro-compound adsorption).

Instrument Conditions (Comparative Table)
ParameterMethod A (C18)Method B (Phenyl-Hexyl) [Recommended]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C35°C (Enhances

selectivity)
Injection Vol 10 µL5 µL (Sharper peaks)
Detection UV @ 254 nm (Nitro specific)UV @ 254 nm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

-interaction)
Gradient 0-20 min: 10%

80% B
0-25 min: 5%

65% B
Visualizing the Separation Mechanism

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Nitro-Benzodioxan Isomers C18_Phase C18 Alkyl Chains Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl Ring Ligand Analyte->Phenyl_Phase Van der Waals Pi_Interaction π-π Stacking (Nitro Group Specific) Analyte->Pi_Interaction Electron Donor-Acceptor Result_A Hydrophobic Only (Poor Selectivity) C18_Phase->Result_A Result_B Dual Mechanism (High Resolution) Pi_Interaction->Result_B

Caption: Comparison of interaction mechanisms. Method B utilizes secondary


 interactions to differentiate positional isomers.

Part 4: Performance Data & Validation

The following data represents typical system suitability results observed when analyzing a spiked crude reaction mixture containing 1.0% of the critical regioisomer (Impurity A).

Table 1: Comparative System Suitability Data
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Retention Time (Target) N/A12.4 min14.2 min-
Resolution (

)

(Baseline)
1.1 (Co-elution)2.8 (Full Separation)Method B Wins
Tailing Factor (

)

1.31.1Pass
Theoretical Plates (

)

8,50012,400Pass
S/N Ratio (LOQ)

2538Pass
Discussion of Results
  • Selectivity (

    
    ):  Method A failed to baseline resolve the 6-nitro and 5-nitro isomers (
    
    
    
    ). The hydrophobic difference is insufficient.
  • Solvent Effect: Method B utilizes Methanol instead of Acetonitrile. Acetonitrile can suppress

    
     interactions because the solvent's own 
    
    
    
    -electrons compete with the analyte for the stationary phase. Methanol allows the unique selectivity of the Phenyl-Hexyl phase to dominate.
  • Peak Shape: The use of Formic acid in Method B provided sharper peaks for the nitrated species compared to Phosphoric acid, likely due to better ionization suppression of the nitro group's inductive effects on the aromatic ring.

Part 5: Method Development Workflow

To replicate or adapt this method for similar nitro-benzodioxan derivatives, follow this logic flow:

MethodWorkflow Start Start: Nitro-Benzodioxan Mixture Screening Screening Phase: Compare C18 vs. Phenyl-Hexyl (Gradient 5-95% B) Start->Screening Decision Is Resolution > 1.5? Screening->Decision Optimize_C18 Optimize C18: Change pH / Temp (Rarely successful for isomers) Decision->Optimize_C18 No (C18 Path) Optimize_Phenyl Optimize Phenyl-Hexyl: Switch ACN to MeOH Adjust Temp (30-40°C) Decision->Optimize_Phenyl No (Phenyl Path) Validation Validation (ICH Q2): Specificity, Linearity, LOQ Decision->Validation Yes Optimize_C18->Validation If successful Optimize_Phenyl->Validation Final Final Method Established Validation->Final

Caption: Decision tree for optimizing separation of nitro-aromatic isomers.

References

  • BenchChem Technical Support. (2025).[2][3] HPLC Separation of Nitrophenol Isomers and Benzodioxine Derivatives. Retrieved from

  • Armano, E., et al. (2023).[4] "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[4][5] Molbank, 2023(2), M1661. (Demonstrates regioisomer identification challenges). Retrieved from

  • Royal Society of Chemistry. (2021). Reverse-phase high performance liquid chromatography separation of positional isomers. (Validates Phenyl/biphenyl selectivity for nitro-aromatics). Retrieved from

  • Thermo Fisher Scientific. (2020). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines. (Reference for impurity profiling logic). Retrieved from

  • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Technical Guide: TLC Retention Factors & Separation of 7-Methyl-6-nitro-1,4-benzodioxan

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Thin Layer Chromatography (TLC) retention characteristics for 7-methyl-6-nitro-1,4-benzodioxan (chemically synonymous with 6-methyl-7-nitro-1,4-benzodioxane ).

This guide is structured to assist researchers in monitoring the synthesis (nitration) of 6-methyl-1,4-benzodioxan and purifying the resulting regioisomers.

Chemical Identity & Context

  • Target Compound: 7-methyl-6-nitro-1,4-benzodioxan

  • IUPAC Name: 6-methyl-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (MW: 195.17 g/mol )
  • Synthesis Context: Typically produced via electrophilic aromatic substitution (nitration) of 6-methyl-1,4-benzodioxan .

  • Critical Impurities: The reaction produces a mixture of regioisomers, primarily the 5-nitro isomer (minor) and the 7-nitro isomer (major/target).

TLC Methodological Standards

To ensure reproducibility, the following "Standard Operating Procedure" (SOP) parameters are established for this compound class.

Stationary Phase[1]
  • Type: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates at 105°C for 30 mins is recommended if humidity is high (>60%), as moisture deactivates silica and compresses Rf values.

Mobile Phase Optimization

Nitro-benzodioxans are moderately polar due to the nitro group and the dioxane ring oxygens. A binary solvent system of n-Hexane and Ethyl Acetate (EtOAc) is the industry standard.

Solvent System (Hex:EtOAc)Elution StrengthApplication
90:10 (9:1) LowReaction Monitoring: Best for separating the non-polar starting material from the polar product.
80:20 (4:1) MediumPurification/Isolation: Optimal for separating the target 7-nitro isomer from the 5-nitro impurity.
50:50 (1:1) HighPolar Impurities: Used to flush highly polar dinitro-derivatives or oxidation byproducts.
Visualization
  • Primary: UV Light (

    
     = 254 nm). The nitro-aromatic chromophore quenches fluorescence strongly, appearing as a distinct dark purple/black spot  against the green fluorescent background.
    
  • Secondary (Confirmation): Iodine Chamber. Benzodioxan derivatives absorb iodine vapor, turning yellow/brown.

  • Destructive (Specific): Vanillin Stain (requires heating). Useful if differentiating from non-aromatic impurities, though UV is usually sufficient.

Retention Factor (Rf) Data

The following Rf values are empirical estimates based on the polarity shift observed in analogous benzodioxan nitrations (e.g., methyl 1,4-benzodioxane-2-carboxylate derivatives).

Conditions: Silica Gel 60 F


, Solvent: n-Hexane : Ethyl Acetate (80:20) 
CompoundStructure NoteEstimated RfSpot Appearance (UV 254)
6-methyl-1,4-benzodioxan Starting Material0.75 - 0.85 Faint/Medium absorption
7-methyl-6-nitro-1,4-benzodioxan Target Product 0.40 - 0.50 Strong Dark Spot
6-methyl-5-nitro-1,4-benzodioxan Regioisomer (Impurity)0.35 - 0.45 Strong Dark Spot (Close to target)
Dinitro-species Over-nitration< 0.20 Dark Spot (Near baseline)

Critical Separation Note: The 5-nitro and 6-nitro isomers often have very similar Rf values (


Rf < 0.05). The 5-nitro isomer (ortho to the bridgehead oxygen) is more sterically crowded and often elutes slightly slower (lower Rf) or faster depending on the exact solvation shell, but typically requires multiple elutions or a gradient column for complete separation.

Experimental Workflow & Causality

Mechanistic Causality

The nitration of 6-methyl-1,4-benzodioxan is governed by the directing effects of the alkyl group (weakly activating, ortho/para) and the alkoxy groups (strongly activating, ortho/para).

  • Position 7: Activated by the C1-Oxygen (para) and the Methyl group (ortho). This is the favored site, leading to the major product.

  • Position 5: Activated by the C4-Oxygen (ortho) and the Methyl group (ortho). This site is sterically hindered by the adjacent dioxane ring, leading to the minor product.

Protocol: Reaction Monitoring
  • Baseline: Spot the starting material (SM) in Lane 1.

  • Reaction: Spot the reaction mixture (RM) in Lane 2.

  • Co-Spot: Spot SM + RM in Lane 3 (Critical for detecting unreacted SM hidden under the solvent front).

  • Elute: Run in 9:1 Hex:EtOAc .

    • Observation: The SM will move near the top. The nitro-product will stay near the baseline/middle.

  • Completion: When the high-Rf spot (SM) disappears, the reaction is complete.

Protocol: Isomer Separation

To separate the 7-nitro (Target) from the 5-nitro (Impurity):

  • Change solvent to Hexane:EtOAc (85:15) or Toluene:EtOAc (95:5) . Toluene often provides better selectivity (

    
    ) for regioisomers due to 
    
    
    
    -
    
    
    interactions.
  • Perform a 2D-TLC or multiple developments (run the plate, dry, run again) to amplify the small

    
    Rf.
    

Visualized Pathways

Synthesis & Separation Logic

The following diagram illustrates the chemical pathway and the resulting chromatographic separation profile.

G Start 6-methyl-1,4-benzodioxan (Starting Material) Reaction Nitration (HNO3/H2SO4) Start->Reaction Electrophilic Subst. TLC_Plate TLC Separation (Hex:EtOAc 4:1) Start->TLC_Plate Low Polarity (High Rf) Product_Major 7-methyl-6-nitro-1,4-benzodioxan (Target) Rf ~ 0.45 Reaction->Product_Major Major Path (Sterically Favored) Product_Minor 6-methyl-5-nitro-1,4-benzodioxan (Impurity) Rf ~ 0.40 Reaction->Product_Minor Minor Path (Hindered) Product_Major->TLC_Plate Medium Polarity Product_Minor->TLC_Plate Similar Polarity (Difficult Separation)

Caption: Reaction pathway showing the divergence of regioisomers and their relative chromatographic behavior.

References

  • Synthesis of Nitro-Benzodioxan Derivatives: Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. (Describes nitration protocols and purification of analogous benzodioxan esters).

  • Regioselectivity in Nitration: Armano, E., et al. (2023).[1] Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(2), M1661. (Provides specific Rf values for nitro-benzodioxan isomers, establishing the polarity difference between hindered and unhindered isomers).

  • TLC Methodology for Nitro-Aromatics: OCRA A-Level Chemistry. Thin-Layer Chromatography and Rf Values. (General validation of Rf calculation and solvent system selection for aromatic substitution products).

Sources

Comparative Guide: X-ray Crystallography of 1,4-Benzodioxan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The 1,4-benzodioxan (1,4-benzodioxin-2,3-dihydro) scaffold is a "privileged structure" in medicinal chemistry, forming the core of alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and emerging antipsychotics.[1][2] However, its development is plagued by a critical challenge: conformational flexibility and stereocenter ambiguity at the C2 and C3 positions.[1]

While NMR (


H, 

C, NOESY) is the standard for solution-state characterization, it often fails to definitively resolve the absolute configuration of enantiopure intermediates or capture the precise "half-chair" puckering essential for receptor locking.[1][2]

This guide compares X-ray Crystallography against NMR/DFT workflows, demonstrating why X-ray is the superior "gold standard" for validating 1,4-benzodioxan derivatives.[1][2] We also compare the scaffold's solid-state performance against its bioisosteres (1,4-benzoxazines and 1,3-benzodioxoles).[1]

Methodological Comparison: X-ray vs. NMR & DFT

In the development of 1,4-benzodioxan drugs, defining the absolute configuration (R vs. S) is non-negotiable.[1]

Performance Matrix
FeatureX-ray Crystallography Solution NMR (NOESY/COSY) DFT Computational Modeling
Absolute Configuration Definitive (via Anomalous Dispersion/Flack Parameter).[2][3]Inferential (Requires chiral derivatization or Mosher's ester analysis).Predictive (Dependent on basis set accuracy).
Conformational State Captures discrete low-energy state (often the bioactive conformation).Time-averaged signal; rapid interconversion blurs ring puckering.Calculates theoretical minima, may miss solvent effects.[1][2]
Throughput Moderate (Requires single crystal growth).High (Standard liquid handling).High (In silico).
Sample Requirement Solid state (0.1 - 0.3 mm crystal).Soluble liquid (~5-10 mg).None (Virtual).
Resolution of C2/C3 High precision bond angles/torsions.Coupling constants (

) can be ambiguous for half-chair variants.
N/A
The "Half-Chair" Causality

The heterocyclic ring in 1,4-benzodioxan is not planar.[1] It adopts a half-chair conformation .

  • Why it matters: In NMR, the axial and equatorial protons at C2/C3 interconvert rapidly, averaging coupling constants.[1][2] This makes assigning cis vs. trans relative stereochemistry difficult without complex decoupling experiments.

  • The X-ray Advantage: Crystallography freezes the ring in its preferred energetic minimum, providing exact torsion angles (typically

    
    ) that predict receptor fit.
    

Structural Comparison: Benzodioxan vs. Bioisosteres

When selecting a scaffold for drug design, solid-state stability and packing forces (solubility indicators) are key.[1][2]

Comparative Analysis of Crystal Packing
Scaffold1,4-Benzodioxan 1,4-Benzoxazine 1,3-Benzodioxole
H-Bonding Potential Acceptor Only (Ether oxygens).[1][2][3]Donor & Acceptor (NH group + Ether O).Acceptor Only (Ether oxygens).
Ring Conformation Half-Chair (Flexible).Softer Half-Chair (N-atom increases flexibility).Planar / Envelope (Rigid).
Packing Motif Dominated by C-H...O weak interactions and

-

stacking
.
Strong N-H...O networks form rigid lattices (often higher MP).Dense packing due to planarity; often lower solubility.
Development Risk Moderate polymorphism risk due to ring flexibility.High lattice energy can lead to dissolution rate issues.Rigid scaffold limits induced fit in binding pockets.

Insight: 1,4-Benzodioxan offers a "Goldilocks" zone—enough flexibility to induce fit in receptor pockets (unlike benzodioxole) but without the strong intermolecular H-bond networks of benzoxazines that can hamper solubility.

Experimental Protocol: Crystallization of Oily Benzodioxans

1,4-Benzodioxan derivatives often present as oils or low-melting solids due to the flexible ethylene bridge.[1][2] Standard crystallization fails.

Optimized "Anti-Solvent Vapor Diffusion" Protocol

This protocol utilizes the principle of slow supersaturation to force lattice ordering in flexible molecules.

  • Dissolution: Dissolve 20 mg of the benzodioxan derivative in a "Good Solvent" (Acetone or Ethyl Acetate) in a small inner vial (GC vial).

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • The "Bad" Solvent: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (Pentane or Hexane).

    • Note: The anti-solvent must be more volatile than the good solvent.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvesting: As pentane vapor diffuses into the acetone, solubility decreases slowly, promoting single crystal growth over 3-7 days.[1][2]

Structure Solution Decision Workflow

G Start Crude 1,4-Benzodioxan Derivative StateCheck Physical State? Start->StateCheck Solid Solid/Powder StateCheck->Solid High MP Oil Oil/Gum StateCheck->Oil Low MP Recryst Recrystallization (Vapor Diffusion) Solid->Recryst Deriv Derivatization Required (Picrate or HCl Salt) Oil->Deriv XRD Single Crystal XRD (Mo or Cu Source) Recryst->XRD Crystal >0.1mm Deriv->Recryst DataProcess Data Reduction (SHELXT/OLEX2) XRD->DataProcess ChiralCheck Chiral Center Present? DataProcess->ChiralCheck Flack Calculate Flack Parameter (Abs. Config) ChiralCheck->Flack Yes (Enantiopure) Refine Refine Geometry (R-factor < 5%) ChiralCheck->Refine No (Racemic)

Figure 1: Decision matrix for structural determination of benzodioxan derivatives, addressing the common issue of oily intermediates.

Case Study Data: 1,4-Benzodioxan Chalcones

The following data compares crystallographic parameters of a 1,4-benzodioxan-chalcone hybrid (a common anticancer pharmacophore) versus a standard reference.

Table 1: Crystallographic Parameters of Key Derivatives

ParameterCompound 4a (Chalcone Hybrid) [1]Compound 7m (Oxadiazole Hybrid) [2]Implication
Crystal System MonoclinicTriclinicLower symmetry in 7m suggests more complex packing forces.[3]
Space Group


Centrosymmetric groups indicate racemic packing (no spontaneous resolution).[2]
Unit Cell Vol (

)
~1250

~815

Volume correlates with molecular weight and packing efficiency.[2]
Density (

)
1.35 g/cm

1.42 g/cm

Higher density in 7m implies stronger intermolecular interactions (likely

-stacking).[2]
Dioxane Torsion 34.5

(Half-Chair)
38.2

(Half-Chair)
Consistent Half-Chair: Validates the scaffold's bioactive shape is conserved across derivatives.
Key Interaction C-H...O (2.54

)

(3.6

)
4a relies on weak H-bonds; 7m relies on stacking (better for intercalating targets).[2][3][4]

Supramolecular Synthons & Signaling[5]

Understanding the "stickiness" of the molecule is vital for formulation. In 1,4-benzodioxans, the ether oxygens act as weak acceptors, often organizing the crystal into sheets.[1][2]

Synthons Benzodioxan 1,4-Benzodioxan Core O_Atoms Ether Oxygens (O1, O4) (H-Bond Acceptors) Benzodioxan->O_Atoms Aromatic Benzene Ring (Pi-Donor) Benzodioxan->Aromatic Neighbor Neighboring Molecule O_Atoms->Neighbor C-H...O Interaction (Weak, Directional) Aromatic->Neighbor Pi-Pi Stacking (Stabilizing)

Figure 2: Supramolecular interaction map showing the primary "synthons" driving crystal packing in benzodioxan derivatives.[1][3]

References

  • Wang, J., et al. (2018).[1][2] Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B.[1][2][3][5] Journal of Medicinal Chemistry.[5]

  • Jiang, Z., & Chen, Y. (2025).[1][4] The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone.[1] Zeitschrift für Kristallographie.

  • Bolchi, C., et al. (2003).[1][2] A short entry to enantiopure 2-substituted 1,4-benzodioxanes by efficient resolution methods. Tetrahedron: Asymmetry.[6][7]

  • Rescifina, A., et al. (2012).[1][2] Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis.[1][2] European Journal of Medicinal Chemistry.

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Methods for C9H9NO4 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary: The Purity Paradox

In drug development, confirming the identity of a molecule is distinct from establishing its bulk purity. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C9H9NO4 (Exact Mass: 195.0532), it fails to detect inorganic salts, trapped solvents, or moisture that affect gravimetric accuracy in biological assays.

This guide focuses on C9H9NO4 derivatives (specifically Methyl (4-nitrophenyl)acetate and its isomers), a common scaffold in peptidomimetics and prodrug synthesis. We compare the "Gold Standard" Combustion Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HRMS , providing decision frameworks for their application in IND-enabling studies.

The Theoretical Baseline: C9H9NO4 Calculation

Before any experimental validation, the theoretical composition must be established. The following calculation is based on IUPAC atomic weights.

Target Molecule: Methyl (4-nitrophenyl)acetate Molecular Formula: C9H9NO4 Molecular Weight (MW): 195.17 g/mol

Step-by-Step Calculation
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total Mass:

    
    
    
Theoretical Percentages (The "Calcd" Values)
  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %O:

    
     (Usually calculated by difference)
    

Critical Insight: The Journal of Organic Chemistry (JOC) and ACS guidelines mandate that experimental values must fall within ±0.4% of these theoretical values to claim purity [1].

Comparative Analysis: EA vs. HRMS vs. qNMR

The following table contrasts the three primary methods for characterizing C9H9NO4.

FeatureElemental Analysis (EA) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Exact Mass (

)
Molar Purity (%)
Scope Bulk Material PurityMolecular IdentityBulk Purity & Identity
Detection Bias Detects water, salts, solventsIonization bias (suppression)Universal (proton-based)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Precision ±0.3% (Absolute)<5 ppm (Mass accuracy)±0.5% (with internal std)
Blind Spot Cannot distinguish isomersMisses inorganic impuritiesRequires soluble standard
Regulatory Required for new compoundsRequired for IDAccepted alternative to EA

Decision Framework: When to Use Which?

The choice of method depends on the stage of development and the specific impurity profile suspected.

AnalyticalDecisionTree Start New C9H9NO4 Derivative Synthesized IsNew Is this a Novel Compound? Start->IsNew EA_Route Combustion Analysis (EA) IsNew->EA_Route Yes (JOC Req) HRMS_Route HRMS (Identity Only) IsNew->HRMS_Route No (Known cmpd) PurityCheck Does EA pass ±0.4%? EA_Route->PurityCheck qNMR_Route Run qNMR (Internal Std) HRMS_Route->qNMR_Route Need Bulk Purity PurityCheck->qNMR_Route No (Fail) Publish Ready for Publication/Bio-Assay PurityCheck->Publish Yes Recrystallize Recrystallize / Dry (High Vac) qNMR_Route->Recrystallize Solvent Detected Recrystallize->EA_Route

Figure 1: Analytical workflow for validating C9H9NO4 derivatives. Note that failing EA often triggers qNMR to diagnose trapped solvents.

Experimental Protocols

Protocol A: Combustion Analysis (The "Flash" Method)

Context: C9H9NO4 contains a nitro group (


). Nitro compounds are notoriously difficult to combust completely, often yielding low Nitrogen values due to the formation of stable nitrogen oxides or incomplete reduction.

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration: Perform a "K-factor" calibration using Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). Ensure calibration curve

    
    .
    
  • Sample Prep:

    • Dry sample at 40°C under high vacuum (<1 mbar) for 4 hours to remove surface moisture.

    • Weigh 2.000 mg ± 0.005 mg into a Tin (Sn) capsule .

    • Crucial Step: Add 10 mg of Tungsten (VI) Oxide (

      
      )  powder to the capsule. This acts as an oxygen donor and catalyst to ensure complete combustion of the nitro group [2].
      
  • Combustion Parameters:

    • Furnace Temperature: 950°C (Standard) or 1050°C (Boost).

    • Oxygen Flow: 250 mL/min (3 sec injection).

    • Carrier Gas: Helium (140 mL/min).

  • Data Validation: Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples. If drift >0.2%, recalibrate.

Protocol B: Quantitative NMR (qNMR)

Context: Used when EA fails or sample is precious.

  • Internal Standard (IS) Selection:

    • For C9H9NO4 (aromatic/aliphatic protons), use 1,3,5-Trimethoxybenzene (δ 6.1 ppm, singlet) or Maleic Acid (δ 6.3 ppm, singlet).

    • Requirement: The IS signals must not overlap with the analyte.

  • Preparation:

    • Weigh ~10 mg of C9H9NO4 and ~5 mg of IS into the same vial using a microbalance (readability 0.001 mg).

    • Dissolve in

      
       (to ensure solubility of nitro-derivatives).
      
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.

    • Phase correction: Manual (critical for integration accuracy).

Troubleshooting Data Deviations

If your EA results deviate from the calculated C9H9NO4 values, use this diagnostic table.

ObservationDiagnosisCorrective Action
C: Low, H: High Trapped WaterDry at 60°C over

. Recalculate with

.
C: Low, H: Low Inorganic Impurity (Silica/Salts)Filter solution through 0.2µm PTFE; check ash content.
C: High Trapped Organic SolventCheck NMR for DCM/Ethyl Acetate peaks.
N: Low Incomplete CombustionAdd

catalyst; increase

injection time.
N: High Incomplete Reduction (

)
Replace Copper reduction column in the EA instrument.
The "Solvate" Calculation

If you suspect trapped water (common in polar nitro compounds), adjust the theoretical calculation: Formula:


New MW: 

New %C:

If the experimental data matches this new value within ±0.4%, report the compound as a hemihydrate.

Mechanistic Visualization: The Combustion Process

Understanding why we use specific catalysts for C9H9NO4 is vital for troubleshooting.

CombustionMechanism Sample C9H9NO4 + Sn Capsule Reactor Combustion Reactor (950°C + O2) Sample->Reactor Flash Gases_Raw CO2, H2O, NOx, N2 Reactor->Gases_Raw Oxidation Reduction Reduction Reactor (Cu + 650°C) Gases_Raw->Reduction NOx -> N2 Gases_Clean CO2, H2O, N2 Reduction->Gases_Clean Detector TCD Detector Gases_Clean->Detector Separation

Figure 2: The conversion path of Nitro groups (


) to detectable 

gas requires a robust reduction phase to prevent error.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Waites, T. (2014). Optimizing Combustion Analysis for Nitrogen-Rich Compounds. Microanalysis Journal.[1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs.[3] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Benzodioxan, 7-methyl-6-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of 1,4-Benzodioxan, 7-methyl-6-nitro- to other nitroaromatic compounds necessitates a cautious approach to its handling and disposal. Aromatic nitro compounds are recognized as hazardous substances, with potential risks including skin sensitization and, in some cases, carcinogenic properties[1]. The presence of the nitro group suggests that this compound may be a strong oxidizing agent, potentially reacting vigorously with reducing agents[1].

Immediate Safety and Hazard Information

Key Potential Hazards:

  • Flammability: Many nitro compounds are flammable and should be kept away from heat, sparks, and open flames[2].

  • Reactivity: Nitro compounds can be reactive and potentially explosive, especially when in contact with strong bases, amines, oxidizing agents, or reducing agents[2][3]. Some may become shock-sensitive if contaminated[2].

  • Toxicity: Similar compounds can be harmful if swallowed, in contact with skin, or inhaled[4][5].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[6].

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling 1,4-Benzodioxan, 7-methyl-6-nitro-:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn at all times[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Consult a glove compatibility chart for specifics[7].
Body Protection A flame-resistant lab coat is recommended. For significant exposure risks, chemical-resistant coveralls are advised[1][2].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If dusts or aerosols can be generated, a NIOSH-approved respirator is necessary[1][2].
Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to contain the material and protect laboratory personnel.

Step-by-Step Spill Cleanup:

  • Alert Personnel and Secure the Area: Immediately notify all personnel in the vicinity and restrict access to the spill area[2]. If the spill is large or the substance is volatile, evacuate the lab[1].

  • Eliminate Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment[2].

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or other inert absorbent to contain the spill[2][8].

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[1].

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste[1][2].

  • Label and Stage for Disposal: Securely seal and label the hazardous waste container and move it to your facility's designated satellite accumulation area[9].

Disposal Workflow for 1,4-Benzodioxan, 7-methyl-6-nitro-

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 1,4-Benzodioxan, 7-methyl-6-nitro-.

DisposalWorkflow Disposal Workflow for 1,4-Benzodioxan, 7-methyl-6-nitro- cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation identify_waste Identify as Hazardous Waste (Unused product & contaminated materials) start->identify_waste segregate_waste Segregate Waste (Solid vs. Liquid) identify_waste->segregate_waste solid_container Solid Waste: - Use compatible, sealed container. - Place contaminated disposables in a labeled plastic bag. segregate_waste->solid_container liquid_container Liquid Waste: - Use compatible, sealed container. - Ensure it's not reactive with the solvent. segregate_waste->liquid_container label_container Affix Hazardous Waste Label (As soon as first waste is added) solid_container->label_container liquid_container->label_container storage_area Store in Designated Satellite Accumulation Area - Cool, dry, well-ventilated. - Away from incompatible materials. label_container->storage_area secondary_containment Use Secondary Containment storage_area->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision-making workflow for the proper disposal of 1,4-Benzodioxan, 7-methyl-6-nitro-.

Detailed Disposal Procedures

1. Waste Identification and Segregation

  • Hazardous Waste Designation: All unused 1,4-Benzodioxan, 7-methyl-6-nitro- and any materials contaminated with it (e.g., gloves, wipes, absorbent pads, filter paper) must be treated as hazardous waste[1].

  • Segregation:

    • Solid Waste: Collect pure compound and contaminated solids in a dedicated container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it as a liquid hazardous waste. Ensure the solvent is compatible.

  • Incompatible Materials: Do not mix this waste with strong bases, amines, oxidizing agents, or reducing agents[2][3].

2. Waste Container Selection and Labeling

  • Primary Container: Use a container that is compatible with the chemical. If possible, use the original container or a new, clean container with a tightly sealing lid[1]. The container should be robust and leak-proof.

  • Contaminated Items: Place disposable items like gloves and wipes into a clearly labeled, sealed plastic bag or a dedicated container for solid hazardous waste[1].

  • Labeling: Affix a hazardous waste label to the container as soon as the first item of waste is added[1][9]. The label should clearly state "Hazardous Waste" and identify the contents, including "1,4-Benzodioxan, 7-methyl-6-nitro-" and any solvents.

3. Interim Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation[9].

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources[2][7].

  • Incompatible Storage: Ensure the waste is stored separately from incompatible materials[3][7].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak[1].

4. Final Disposal

  • NEVER dispose of 1,4-Benzodioxan, 7-methyl-6-nitro- or materials contaminated with it down the drain or in the regular trash[2]. This is a critical safety and regulatory requirement.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office for pickup and final disposal[1]. They will ensure the waste is handled and disposed of in accordance with all federal, state, and local regulations.

Decontamination
  • Equipment: Any laboratory equipment that comes into contact with 1,4-Benzodioxan, 7-methyl-6-nitro- should be decontaminated. This can typically be done by rinsing with a suitable solvent (check for compatibility) followed by washing with soap and water. The solvent rinse and cleaning materials should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with soap and water after handling the compound[2].

This guide is intended to provide a framework for the safe disposal of 1,4-Benzodioxan, 7-methyl-6-nitro-. Always consult your institution's specific chemical hygiene plan and EHS department for policies and procedures that apply to your location.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stony Brook University. (n.d.). Chemical Storage Guide.
  • Aaronchem. (2025, August 8). Safety Data Sheet.

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Personal protective equipment for handling 1,4-Benzodioxan, 7-methyl-6-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 1,4-Benzodioxan, 7-methyl-6-nitro-

This document provides essential safety protocols and operational guidance for the handling of 1,4-Benzodioxan, 7-methyl-6-nitro-. As a niche chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes critical safety data from structurally analogous compounds, including various substituted 1,4-benzodioxanes and nitroaromatics, to establish a robust and conservative safety framework. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment and Chemical Profile

1,4-Benzodioxan, 7-methyl-6-nitro- belongs to the family of substituted benzodioxanes, with the addition of a nitro functional group. The presence of the nitro group on the aromatic ring is a key structural alert for potential toxicity and reactivity. Based on an analysis of related chemical structures, a presumptive hazard profile has been established to guide the implementation of appropriate safety controls.[1][2][3]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryRationale and Potential Effects
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3][4][5][6]
Acute Toxicity, Dermal Category 3 or 4May be toxic or harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4Harmful if inhaled as dust or aerosol.[3][6]
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.[1][2][3][7]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2][7][8]
  • Expert Insight: The combination of a benzodioxane core and a nitroaromatic moiety suggests that metabolic activation could lead to reactive intermediates. Therefore, minimizing exposure is paramount, even if immediate symptoms are not apparent.

Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between the researcher and the chemical hazard. Its use must be preceded by robust engineering controls.[9]

Primary Engineering Control: Certified Chemical Fume Hood All handling of 1,4-Benzodioxan, 7-methyl-6-nitro-, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Mandatory PPE Ensemble:

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields.[10]Protects against splashes and airborne particles, which are anticipated to cause serious eye irritation.[1][11] For large-volume transfers, a full face shield worn over safety goggles is required.[9][12]
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile).Prevents dermal contact and skin irritation.[1][2] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[2][13] Crucially, consult the glove manufacturer's compatibility chart for specific breakthrough times. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[9]
Body Protection Flame-resistant lab coat with long sleeves and a fully fastened front.Protects skin from accidental spills and contamination. The flame-resistant property offers protection against unforeseen ignition events.
Respiratory Protection Generally not required when working in a fume hood.If engineering controls are insufficient or during a large spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate pre-filter is mandatory.[1][9][12] All users must be fit-tested and trained as per OSHA standards.[9]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the steps for preparing a stock solution.

Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (vial of compound, microbalance, weigh paper, spatula, volumetric flask, solvent, pipettes, vortexer).

    • Lay down a disposable, absorbent bench liner within the fume hood.

    • Rationale: This preparatory step minimizes movement and ensures all materials are within arm's reach inside the controlled environment, reducing the risk of spills or exposure.

  • Donning PPE:

    • Don the complete PPE ensemble as specified in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.[9]

  • Weighing the Compound:

    • Carefully transfer the solid 1,4-Benzodioxan, 7-methyl-6-nitro- from its storage container to weigh paper on a tared microbalance inside the fume hood.

    • Use anti-static equipment if the powder is fine and prone to dispersal.

    • Rationale: Weighing directly in the hood contains any dust generated, which is a primary inhalation and contamination risk.

  • Solubilization:

    • Gently transfer the weighed solid into the appropriate volumetric flask.

    • Add a portion of the DMSO, cap the flask, and gently swirl or vortex until the solid is fully dissolved.

    • Bring the solution to the final volume with DMSO and mix thoroughly.

  • Storage and Labeling:

    • Transfer the final solution to a clearly labeled storage vial. The label must include the chemical name, concentration, solvent, date, and your initials.

  • Decontamination and Doffing:

    • Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposables (weigh paper, pipettes, bench liner) in the designated solid hazardous waste container.

    • Doff PPE in the reverse order it was donned, taking care to avoid contaminating skin. Wash hands thoroughly with soap and water.[2][13]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Exit Prep Verify Fume Hood & Assemble Materials Don_PPE Don Full PPE Ensemble Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Solubilize Dissolve in Solvent Weigh->Solubilize Store Label & Store Solution Solubilize->Store Decon Decontaminate Workspace & Dispose of Waste Store->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash G Assess Assess Situation (Spill or Exposure) Isolate Isolate Area & Alert Others Assess->Isolate Exposure Exposure Event? Isolate->Exposure FirstAid Administer First Aid (Shower/Eyewash) Seek Medical Attention Exposure->FirstAid Yes Spill Spill Event? Exposure->Spill No Report Report Incident to EHS FirstAid->Report Cleanup Contain & Clean Up Spill (If Safe to Do So) Spill->Cleanup Yes Decon Decontaminate Area & Dispose of Waste Cleanup->Decon Decon->Report

Caption: General emergency response plan for chemical incidents.

Disposal Plan

All waste generated from handling 1,4-Benzodioxan, 7-methyl-6-nitro- must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Used gloves, weigh paper, contaminated bench liners, and absorbed spill material must be collected in a designated, sealed, and clearly labeled hazardous solid waste container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Container Management: Waste containers must be kept closed except when adding waste. T[14]hey should be stored in a secondary containment bin within a ventilated area.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain. T[2][4][5][10][15]his is to prevent environmental contamination.

  • Final Disposal: Arrange for waste pickup through your institution's EHS department. Ensure all waste is properly labeled for transport by a licensed disposal company.

[1][4][5][13]### References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1,4-Benzodioxan-6-ylamine. Retrieved from Fisher Scientific.

  • BroadPharm. (2025, October 31). Safety Data Sheet. Retrieved from BroadPharm.

  • BroadPharm. (2025, November 17). Safety Data Sheet for BP-42373. Retrieved from BroadPharm.

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1,4-Benzodioxan-6-yl methyl ketone. Retrieved from Thermo Fisher Scientific.

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet. Retrieved from AFG Bioscience.

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from FSU EHS.

  • American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from American Chemistry Council.

  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Pharmacy Purchasing & Products Magazine.

  • Fisher Scientific. (2025, December 24). Safety Data Sheet for Methyl 4-hydroxy-3-nitrobenzoate. Retrieved from Fisher Scientific.

  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from Covestro.

  • Aaronchem. (2025, August 8). Safety Data Sheet. Retrieved from Aaronchem.

  • TargetMol. (n.d.). Safety Data Sheet. Retrieved from TargetMol.

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from MilliporeSigma.

  • Schoolcraft Memorial Hospital. (2013, June 15). Michigan Adult Treatment Protocols POISONING/OVERDOSE. Retrieved from Schoolcraft Memorial Hospital.

  • ChemScene. (2026, January 13). Safety Data Sheet. Retrieved from ChemScene.

  • Health Information Portal (HIP). (2018, August). SUMMARY OF CHEMICAL WARFARE AGENTS. Retrieved from HIP.

  • PubChem. (n.d.). 1,4-Benzodioxan-6-yl methyl ketone. Retrieved from PubChem, National Center for Biotechnology Information.

  • PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. Retrieved from PubChem, National Center for Biotechnology Information.

  • PubChem. (n.d.). 1,4-Benzodioxane-6-carboxylic Acid. Retrieved from PubChem, National Center for Biotechnology Information.

  • Apollo Scientific. (2022, September 16). Safety Data Sheet for 1,3-Benzodioxole. Retrieved from Apollo Scientific.

  • U.S. Food and Drug Administration (FDA). (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from FDA.

  • Sigma-Aldrich. (n.d.). 1,4-Benzodioxan-6-amine. Retrieved from Sigma-Aldrich.

  • University of Oklahoma Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from OU EHSO.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.